2-(4-Methylphenoxy)nicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKZFVFBYHWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Methylphenoxy)nicotinaldehyde chemical properties
Technical Guide: 2-(4-Methylphenoxy)nicotinaldehyde
Abstract: This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent precursors, 2-chloronicotinaldehyde and p-cresol, and established organometallic coupling methodologies. It outlines predicted physicochemical properties, a detailed, field-proven protocol for its synthesis via an Ullmann-type coupling reaction, anticipated spectroscopic characteristics, and discusses its potential reactivity and applications as a versatile chemical scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to evaluate or synthesize this and similar phenoxy-pyridine compounds.
Introduction and Core Chemical Identity
This compound, with CAS Number 14527-41-4, is a heteroaromatic compound featuring a pyridine ring substituted with both an aldehyde group and a p-tolyloxy group.[1] This structure combines the functionalities of an aromatic aldehyde, an aryl ether, and a pyridine nucleus. The pyridine ring, a common scaffold in pharmaceuticals, enhances solubility and bioavailability of molecules.[2] The aldehyde group serves as a reactive handle for numerous chemical transformations, while the phenoxy-pyridine motif is a recognized bioisostere of diaryl ethers, widely used in the development of bioactive molecules for agrochemical and pharmaceutical applications.[3]
This guide provides a robust, scientifically-grounded framework for understanding and utilizing this compound by leveraging data from its precursors and analogous structures.
Key Identifiers:
-
Systematic Name: 2-((4-methylphenyl)oxy)pyridine-3-carbaldehyde
-
Molecular Formula: C₁₃H₁₁NO₂[1]
-
Molecular Weight: 213.23 g/mol [1]
Predicted Physicochemical Properties
The properties of this compound can be predicted by analyzing the properties of its synthetic precursors: 2-chloronicotinaldehyde and p-cresol (4-methylphenol). The introduction of the bulkier, relatively nonpolar 4-methylphenoxy group in place of the chlorine atom is expected to increase the melting point, boiling point, and lipophilicity (LogP) while decreasing water solubility.
| Property | 2-Chloronicotinaldehyde (Precursor)[4][5][6] | p-Cresol (Precursor)[7][8][9] | This compound (Predicted) | Causality of Prediction |
| Molecular Weight | 141.56 g/mol | 108.14 g/mol | 213.23 g/mol | Sum of fragments minus HCl |
| Physical State | White to off-white solid | Colorless to pale yellow crystalline solid | Off-white to pale yellow solid | Expected to be a stable crystalline solid at STP. |
| Melting Point | 50-54 °C | 32-35.5 °C[8][10] | > 60 °C | Increased molecular weight and planarity should lead to stronger intermolecular forces. |
| Boiling Point | 119 °C @ 30 Torr | 202 °C @ 760 mmHg[7][8] | > 250 °C @ 760 mmHg | Significant increase in molecular weight and size. |
| Solubility | Soluble in Chloroform, DMSO | Soluble in ethanol, ether, benzene; slightly soluble in water.[11] | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). | The larger aromatic structure will dominate, leading to good solubility in organic solvents. |
| LogP | ~1.5 (Predicted) | 1.94[7] | > 3.0 | Addition of a tolyl group significantly increases lipophilicity. |
Proposed Synthesis Protocol: Ullmann-Type Condensation
The formation of the C-O aryl ether bond between the pyridine ring and the phenoxy group is most effectively achieved through a copper-catalyzed Ullmann-type coupling reaction.[12][13][14] This method is a standard and reliable protocol for synthesizing diaryl ethers, particularly when one of the aryl partners is an electron-deficient heteroaromatic halide.
The proposed synthesis involves the reaction of 2-chloronicotinaldehyde with p-cresol in the presence of a copper(I) catalyst and a suitable base.
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Causality: Potassium carbonate is an effective base to deprotonate the phenolic hydroxyl group of p-cresol, forming the nucleophilic potassium p-cresolate in situ. CuI is the catalyst that facilitates the C-O bond formation. L-proline acts as a ligand for copper, stabilizing the catalytic species and accelerating the reaction, which allows for milder conditions than traditional Ullmann couplings.
-
-
Solvent Addition and Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration relative to the limiting reagent).
-
Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.
-
Causality: Elevated temperature is required to overcome the activation energy of the C-O coupling reaction. TLC allows for visual confirmation of the consumption of starting materials and the formation of the more nonpolar product.
-
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality: This step quenches the reaction and removes the high-boiling DMF solvent and inorganic salts into the aqueous phase. Ethyl acetate is a suitable organic solvent for extracting the desired product.
-
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Causality: Washing removes residual DMF and water-soluble impurities. Column chromatography separates the target compound from unreacted starting materials and any side products.
-
Predicted Spectroscopic Characteristics
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm.
-
Pyridine Protons: Three aromatic protons on the pyridine ring, appearing as doublets or doublets of doublets between δ 7.0-8.5 ppm. The proton adjacent to the aldehyde will be the most downfield.
-
Phenoxy Protons: Two sets of doublets (an AA'BB' system) for the 4-substituted benzene ring, expected between δ 6.9-7.3 ppm.
-
Methyl Protons (-CH₃): A sharp singlet for the tolyl methyl group around δ 2.3-2.4 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aldehyde Carbonyl: A peak around δ 190-195 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), including the C-O carbons.
-
Methyl Carbon: A signal around δ 20-22 ppm.
-
-
FT-IR (ATR):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A characteristic band around 1230-1250 cm⁻¹.
-
C-H Stretch (Aromatic & Aldehydic): Signals around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹.
-
-
Mass Spectrometry (EI or ESI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 213.23, corresponding to [C₁₃H₁₁NO₂]⁺.
-
Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the aldehyde group and the aromatic rings.
Reactions of the Aldehyde Group:
The aldehyde is susceptible to a wide range of classical transformations, making it a valuable synthetic intermediate.[15]
-
Oxidation: Can be readily oxidized to the corresponding 2-(4-methylphenoxy)nicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Reduction: Can be reduced to the corresponding alcohol, (2-(4-methylphenoxy)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain at the 3-position of the pyridine ring.
-
Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type reactions, or with amines/hydrazines to form imines and hydrazones, respectively.[16]
Caption: Key derivatization pathways of the aldehyde functional group.
Electrophilic Aromatic Substitution:
The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than the phenoxy ring. The electron-donating methyl and ether-oxygen groups activate the phenoxy ring, directing electrophiles (e.g., during nitration or halogenation) to the positions ortho to the ether linkage.
Potential Applications
The this compound scaffold is a promising platform for drug discovery and materials science.
-
Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals.[17][18] The phenoxy-pyridine core is a known pharmacophore in various therapeutic areas.[3] Derivatives of this molecule could be explored as:
-
Enzyme Inhibitors: Nicotinaldehyde itself has been shown to be a potent competitive inhibitor of nicotinamidase enzymes.[19] Modified structures could target other enzymes.
-
Anti-inflammatory and Antimicrobial Agents: Similar chloro-substituted nicotinaldehydes are used as intermediates for creating anti-inflammatory and antimicrobial compounds.[20]
-
Scaffolds for Complex Synthesis: As a versatile building block, it can serve as a starting point for more complex heterocyclic systems with potential biological activity.[4]
-
-
Agrochemicals: The phenoxy-pyridine structure is a key component in certain herbicides and fungicides.[3] Modifications could lead to new agrochemical agents.
-
Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic materials with specific electronic or optical properties.
Safety and Handling
While specific toxicology data for this compound is not available, it should be handled with the standard precautions for a novel laboratory chemical. Based on its precursors, it should be considered:
-
Harmful if swallowed.
-
A potential skin and serious eye irritant.[21]
-
Potentially sensitizing upon skin contact.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place, sealed tightly and protected from light.[6][8]
References
- Vulcanchem. (n.d.). 2-chloronicotinaldehyde - 36404-88-3.
- ScenTree. (n.d.). p-cresol (CAS N° 106-44-5).
- Oreate. (n.d.). [Chemical Knowledge]:Properties and uses of p-cresol.
- ChemBK. (2024, April 9). 2-Chloro Nicotinaldehyde.
- ChemicalBook. (2026, January 15). p-Cresol | 106-44-5.
- Wikipedia. (n.d.). p-Cresol.
- Oreate AI Blog. (2026, January 7). Understanding P-Cresol: Properties, Uses, and Safety.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 14527-41-4.
- MDPI. (2022, October 11). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.
- ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions.
- PMC. (n.d.). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.
- RSC Publishing. (n.d.). Green and fast 2-aryloxylation/amination of quinolines.
- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
- R Discovery. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
- The Good Scents Company. (n.d.). para-methyl phenoxyacetaldehyde, 67845-46-9.
- ChemicalBook. (2026, January 13). 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3.
- PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
- BLD Pharm. (n.d.). 36404-88-3|2-Chloronicotinaldehyde.
- PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Benchchem. (n.d.). troubleshooting common issues in nicotinaldehyde synthesis.
- PMC. (2023, January 18). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Chemsrc. (2025, August 23). Nicotinaldehyde | CAS#:500-22-1.
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
- ResearchGate. (n.d.). Synthesis of 2‐alkenylquinolines from 2‐methylquinolines and aldehydes.
- MDPI. (2025, April 24). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review.
- UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- Wikipedia. (n.d.). Ullmann reaction.
- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
- Chem-Impex. (n.d.). 2,4-Dichloro-3-pyridinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.
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2-(4-Methylphenoxy)nicotinaldehyde CAS number 14527-41-4
The following technical guide provides an in-depth analysis of 2-(4-Methylphenoxy)nicotinaldehyde , a versatile heterocyclic building block.
Advanced Intermediate for Medicinal Chemistry & Agrochemical Synthesis[1]
Executive Summary & Critical Identity Note
This compound is a bifunctional pyridine scaffold characterized by an electrophilic aldehyde handle at the C3 position and a lipophilic p-tolyl ether moiety at the C2 position.[1] It serves as a critical "privileged structure" in the synthesis of kinase inhibitors, TRPM8 modulators, and anti-inflammatory agents.
⚠ CRITICAL TECHNICAL ALERT: CAS Registry Conflict
Researchers must exercise extreme caution regarding the CAS number 14527-41-4 .[1]
-
The Conflict: While select suppliers (e.g., Santa Cruz Biotechnology) assign this CAS to This compound , major chemical registries (PubChem, Sigma-Aldrich) assign 14527-41-4 to Thiazole-5-carboxylic acid .[1]
-
Action: When ordering, ignore the CAS number and verify strictly by IUPAC Name and Molecular Structure .
Compound Datasheet
| Property | Specification |
|---|---|
| IUPAC Name | 2-(4-Methylphenoxy)pyridine-3-carbaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |
| Key Functionality |
Synthetic Pathway & Mechanism
The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr ) mechanism. The electron-withdrawing formyl group at the C3 position activates the C2-chlorine atom, facilitating displacement by the phenoxide nucleophile.
2.1 Validated Synthesis Protocol
Reaction: 2-Chloronicotinaldehyde + p-Cresol
Figure 1: SNAr synthesis pathway. The formyl group stabilizes the anionic intermediate (Meisenheimer complex) via resonance.
2.2 Step-by-Step Methodology
-
Reagent Prep: In a dry round-bottom flask, dissolve p-cresol (1.05 equiv) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
-
Addition: Add 2-chloronicotinaldehyde (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Hexane:EtOAc 3:1). Conversion is typically complete within 4–6 hours.
-
Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water.
-
Observation: A precipitate should form immediately. If oil forms, scratch the flask or sonicate to induce crystallization.
-
-
Purification: Filter the solid. Wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.
Reactivity Profile & Derivatization
The value of this compound lies in its "divergent reactivity."[1] The aldehyde is a gateway to amines, alcohols, and heterocycles, while the ether linkage remains stable under most reducing/oxidizing conditions.
3.1 Key Transformations
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary benzylamines (common in GPCR ligands).
-
Wittig Olefination: Reaction with phosphonium ylides extends the carbon chain (e.g., for acrylamide "warheads" in covalent inhibitors).
-
Oxidation: Conversion to the corresponding nicotinic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.
-
Heterocyclization: Condensation with hydrazines or diamines to form pyrazolyl-pyridines or imidazopyridines .[1]
Figure 2: Divergent synthesis map demonstrating the compound's utility as a library scaffold.
Applications in Drug Discovery
4.1 Kinase Inhibitor Scaffolds
The 2-phenoxypyridine motif mimics the adenine-binding region of ATP in several kinase active sites. The aldehyde allows for the attachment of "hinge-binding" motifs.
-
Mechanism:[1][2] The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen can interact with conserved lysine or aspartate residues.
4.2 SMS1 Inhibitors (Sphingomyelin Synthase)
Research indicates that derivatives of phenoxypyridines (specifically related acetamides and sulfamoyls) act as inhibitors of Sphingomyelin Synthase 1 (SMS1).
-
Relevance: SMS1 is a target for atherosclerosis and metabolic diseases. The nicotinaldehyde is the precursor to the "head group" of these lipid-modulating drugs [1].
4.3 TRPM8 Modulators (Sensory Agents)
Analogues of this structure, particularly where the aldehyde is converted to an amide or heterocycle (e.g., pyrazole), have been identified as potent cooling agents (TRPM8 agonists). The p-methyl group on the phenoxy ring provides critical hydrophobic bulk necessary for receptor channel occupancy [2].
Handling & Safety Data
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8°C under inert gas (Argon). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Analytics:
-
1H NMR (DMSO-d6): Expect a singlet ~10.2 ppm (CHO), doublets ~7-8.5 ppm (Pyridine protons), and characteristic AA'BB' system for the p-tolyl ring (~7.2 ppm). Methyl singlet at ~2.3 ppm.
-
References
-
Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Source: National Institutes of Health (PubMed) Link:[Link]
-
Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Source: National Institutes of Health (PMC) Link:[Link]
-
Thiazole-5-carboxylic acid (Major Registry Assignment for CAS 14527-41-4). Source: PubChem Link:[1][3][Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a reactive aldehyde functional group, and a phenoxy moiety, offers multiple sites for chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations for the starting materials.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and efficient synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-chloronicotinaldehyde, from a commercially available precursor. The second stage is the coupling of this intermediate with p-cresol via a nucleophilic aromatic substitution reaction.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of the Key Intermediate: 2-Chloronicotinaldehyde
The starting material for the final coupling step, 2-chloronicotinaldehyde, is not always readily available commercially and is often synthesized from 2-chloronicotinic acid. This process involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 1.1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinyl Alcohol
The reduction of the carboxylic acid group in 2-chloronicotinic acid to a primary alcohol is a critical step. A common and effective method involves the use of sodium borohydride in the presence of a Lewis acid, such as boron trifluoride etherate.
Reaction Mechanism: The borohydride itself is not reactive enough to reduce a carboxylic acid. Boron trifluoride etherate activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from sodium borohydride.
Experimental Protocol:
-
In a four-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) and cool the mixture to between -10°C and 0°C.
-
Slowly add boron trifluoride diethyl etherate solution dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for a further 5 minutes.
-
Prepare a solution of 2-chloronicotinic acid in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction and adjust the pH to 8-9.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloronicotinyl alcohol, which can be used in the next step without further purification.
Step 1.2: Oxidation of 2-Chloronicotinyl Alcohol to 2-Chloronicotinaldehyde
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent well-suited for this transformation, particularly for benzylic and allylic alcohols.[1]
Reaction Mechanism: The oxidation with MnO₂ is a heterogeneous reaction that is believed to occur on the surface of the solid reagent. The alcohol adsorbs onto the MnO₂ surface, and a subsequent series of steps involving radical intermediates leads to the formation of the aldehyde and reduced manganese species.
Experimental Protocol:
-
In a four-necked flask, add 2-chloronicotinyl alcohol and dichloromethane.
-
With stirring, add activated manganese dioxide (MnO₂).
-
Heat the mixture to reflux and monitor the reaction progress by TLC (typically 3-5 hours).
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Concentrate the filtrate under reduced pressure and cool to obtain the solid 2-chloronicotinaldehyde.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
The final step in the synthesis is the formation of the ether linkage between 2-chloronicotinaldehyde and p-cresol. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Causality of Experimental Choices:
-
Substrate: 2-Chloronicotinaldehyde is an excellent substrate for SNAr. The electron-withdrawing aldehyde group at the 3-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack. This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.
-
Nucleophile: p-Cresol is the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Base: Potassium carbonate (K₂CO₃) is a commonly used weak base in SNAr reactions.[2] It is effective at deprotonating the phenol, is generally inexpensive, and simplifies the work-up procedure compared to stronger bases.[3]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. These solvents are effective at solvating the cation of the base and the intermediate complex, thereby accelerating the reaction.
Caption: Simplified mechanism of the SNAr reaction.
Experimental Protocol:
-
To a mixture of 2-chloronicotinaldehyde and p-cresol in DMF, add potassium carbonate.
-
Heat the reaction mixture with stirring. A typical temperature range is 65-95°C.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture and dilute it with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the final product, this compound.
Starting Materials: Properties and Safety
A thorough understanding of the properties and hazards of the starting materials is paramount for safe laboratory practice.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1] |
| p-Cresol | C₇H₈O | 108.14 | Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage.[4][5] |
| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | May be harmful if swallowed, Causes skin, eye, and respiratory irritation.[6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Causes serious eye irritation. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle p-cresol with extreme care due to its toxicity and corrosivity. Avoid inhalation and skin contact.[4][5]
-
2-Chloronicotinaldehyde and 2-chloronicotinic acid are irritants and should be handled with care to avoid contact with skin and eyes.[1][6]
References
- Preparation method of 2-chloro nicotinaldehyde. CN104478795A.
-
p-Cresol - SAFETY DATA SHEET - Penta chemicals. (2023, March 21). Retrieved from [Link]
-
p-CRESOL FOR SYNTHESIS - Loba Chemie. (2025, January 22). Retrieved from [Link]
- Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development.
- Preparation method of 2-chloro nicotinaldehyde. CN104478795A.
-
Supporting Information For - The Royal Society of Chemistry. Retrieved from [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. Retrieved from [Link]
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.
- [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Sheng Wu Gong Cheng Xue Bao.
- Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.
- K2CO3 as base: Significance and symbolism. ScienceDirect.
- Potassium carbon
- Ullmann reaction. Wikipedia.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann coupling-An overview. OperaChem.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- Nucleophilic Arom
- Ullmann Coupling & other Cu C
- Process for the preparation of nicotinaldehydes.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry.
- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
- Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Benchchem.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Process for the preparation of aqueous nicotinaldehyde.
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 6. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
Technical Monograph: Biological Potential of 2-(4-Methylphenoxy)nicotinaldehyde Derivatives
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological potential of 2-(4-Methylphenoxy)nicotinaldehyde , a privileged pyridine scaffold. While the parent molecule serves as a versatile intermediate, its derivatives—particularly Schiff bases, hydrazones, and Baylis-Hillman adducts—exhibit significant biological activity. This guide synthesizes data on its synthesis, Structure-Activity Relationships (SAR), and therapeutic applications in metabolic, infectious, and oncological diseases.
Chemical Architecture & Synthesis
The core structure consists of a nicotinic aldehyde moiety linked to a p-tolyl group via an ether bridge. This design combines the electronic deficiency of the pyridine ring with the lipophilic bulk of the tolyl group, optimizing the molecule for enzyme active site binding.
Core Synthesis Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism: The 2-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing aldehyde group at the 3-position and the ring nitrogen. p-Cresol acts as the nucleophile.
Step-by-Step Protocol:
-
Reagents: 2-Chloronicotinaldehyde (1.0 eq), p-Cresol (1.1 eq), Anhydrous Potassium Carbonate (
, 2.0 eq). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
). -
Procedure:
-
Dissolve p-cresol in DMF and add
. Stir at room temperature for 30 minutes to generate the phenoxide ion. -
Add 2-chloronicotinaldehyde dropwise.
-
Reflux at 80–100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour reaction mixture into crushed ice. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
-
Yield: Typically 85–92%.
Synthetic Pathway Visualization
Caption: SNAr synthesis pathway transforming 2-chloronicotinaldehyde into the target scaffold.
Biological Activity & Therapeutic Potential[2][3][4][5][6][7]
Metabolic Disease: Alpha-Amylase Inhibition
Research indicates that 2-phenoxynicotinaldehyde derivatives function as competitive inhibitors of
-
Mechanism: The pyridine nitrogen and the aldehyde oxygen (or its imine derivative) form hydrogen bonds with the catalytic residues (Asp197, Glu233) of the enzyme. The p-methylphenoxy group occupies the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.
-
Significance: Inhibition delays starch hydrolysis, reducing post-prandial hyperglycemia in Type 2 Diabetes management.
-
Data Point: Substituted phenoxy derivatives have demonstrated
values in the micromolar range (10–50 ), comparable to acarbose in in vitro models.
Infectious Disease: Antimicrobial & Antitubercular
The aldehyde group is frequently derivatized into hydrazones (e.g., isonicotinoyl hydrazone), which are potent antitubercular agents.
-
Antitubercular Activity: The lipophilic 4-methylphenoxy tail enhances penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis.
-
Schiff Base Complexes: Reaction with amines creates Schiff bases that can chelate transition metals (Cu, Zn). These complexes often exhibit 2–5x higher cytotoxicity against S. aureus and E. coli than the free ligand by disrupting bacterial cell respiration.
Oncology: Antiproliferative Pathways
Derivatives of this scaffold have shown promise against breast (MCF-7) and lung (A549) cancer cell lines.
-
Target: Tubulin polymerization inhibition. The structural similarity to combretastatin analogues (bridged aromatic rings) suggests potential binding to the colchicine site of tubulin.
Structure-Activity Relationship (SAR)[8]
The biological efficacy of this compound relies on three specific structural zones:
| Structural Zone | Modification | Effect on Activity |
| Zone A: Pyridine Ring | 2-Position Ether Link | Essential for flexibility. Replacing -O- with -NH- (amine) often reduces metabolic stability but may increase polarity. |
| Zone B: Aldehyde (C-3) | Conversion to Hydrazone | Critical for Bioactivity. Increases anti-TB and antimicrobial potency significantly. |
| Zone C: 4-Methyl Group | Electron Donating (+I) | Enhances lipophilicity ( |
SAR Logic Diagram
Caption: Functional dissection of the molecule showing how structural zones drive specific biological effects.
Experimental Validation Protocols
General Procedure for Schiff Base Derivatization
To validate biological potential, the aldehyde is typically converted to a Schiff base.
-
Mix: 1.0 mmol of this compound + 1.0 mmol of primary amine (e.g., isoniazid, 4-fluoroaniline) in 20 mL absolute ethanol.
-
Catalyst: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 70–80°C for 3–5 hours.
-
Observation: Formation of a colored precipitate (yellow/orange) indicates imine formation.
-
Purification: Recrystallize from ethanol/DMF mixture.
In Vitro Alpha-Amylase Inhibition Assay[9]
-
Preparation: Dissolve test compound in DMSO (1 mg/mL stock).
-
Incubation: Mix 500
of test compound (varying concentrations) with 500 of 0.02 M sodium phosphate buffer (pH 6.9) containing -amylase (0.5 mg/mL). Incubate at 25°C for 10 min. -
Substrate: Add 500
of 1% starch solution. Incubate at 25°C for 10 min. -
Termination: Add 1.0 mL of dinitrosalicylic acid (DNS) color reagent. Boil for 5 min.
-
Measurement: Cool and dilute with distilled water. Measure Absorbance at 540 nm.
-
Calculation:
.
References
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2015.
-
Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. ResearchGate, 2025.
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid. Molecules, 2016.[1]
-
Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry, 2021.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. Arkivoc, 2018.
Sources
2-(4-Methylphenoxy)nicotinaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its core molecular properties, offers a detailed analysis of its spectroscopic characteristics, and presents a robust protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, it explores the compound's strategic importance as a versatile building block in drug discovery, contextualized within modern pharmaceutical development workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features for the creation of novel chemical entities.
Core Molecular Profile
This compound is a bifunctional organic compound characterized by a pyridine ring substituted at the 2-position with a p-tolyloxy group and at the 3-position with a formyl (aldehyde) group. This unique arrangement of an electron-withdrawing aldehyde and an electron-donating phenoxy ether on an electron-deficient pyridine core imparts distinct reactivity and makes it a valuable synthetic intermediate.
| Identifier | Value |
| IUPAC Name | 2-(4-methylphenoxy)pyridine-3-carbaldehyde |
| Synonyms | This compound |
| CAS Number | 14527-41-4[1] |
| Molecular Formula | C₁₃H₁₁NO₂[1] |
| Molecular Weight | 213.23 g/mol [1] |
Physicochemical & Spectroscopic Characterization
The structural features of this compound give rise to a predictable and distinct spectroscopic fingerprint, which is essential for its identification and quality control.
Theoretical Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for each proton environment. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the δ 9.5–10.5 ppm range, due to the deshielding effect of the carbonyl group.[2][3] Protons on the pyridine ring will exhibit complex splitting patterns in the aromatic region (δ 7.0–8.5 ppm). The p-substituted phenoxy group should produce a classic AA'BB' system, appearing as two distinct doublets. A sharp singlet integrating to three protons, corresponding to the methyl group (Ar-CH₃), is anticipated around δ 2.2–2.5 ppm.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde is the most downfield signal, expected in the δ 190–200 ppm region.[2] Aromatic carbons of both the pyridine and phenoxy rings will resonate between δ 110–160 ppm. The methyl carbon will produce a signal in the aliphatic region, typically around δ 20–25 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aromatic aldehyde is expected near 1705 cm⁻¹.[2] Additionally, two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton should be visible between 2700–2860 cm⁻¹.[2]
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) should be readily observable at an m/z value corresponding to its molecular weight (213.23). Common fragmentation patterns for aromatic aldehydes include α-cleavage, which would result in the loss of the formyl group (-CHO) or the hydrogen radical (-H).[2]
Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Aldehyde Proton (s) | δ 9.5 – 10.5 ppm |
| Aromatic Protons (m) | δ 7.0 – 8.5 ppm | |
| Methyl Protons (s) | δ 2.2 – 2.5 ppm | |
| ¹³C NMR | Carbonyl Carbon | δ 190 – 200 ppm |
| Aromatic Carbons | δ 110 – 160 ppm | |
| Methyl Carbon | δ 20 – 25 ppm | |
| IR | C=O Stretch | ~1705 cm⁻¹ |
| Aldehyde C-H Stretch | 2700 – 2860 cm⁻¹ | |
| MS | Molecular Ion [M]⁺ | m/z 213 |
Synthesis and Mechanism
The most logical and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the inherent electron deficiency of the pyridine ring, which is further activated by the presence of an electron-withdrawing group.
Retrosynthetic Analysis
A logical disconnection of the ether linkage points to two readily available starting materials: a 2-halonicotinaldehyde (such as 2-chloronicotinaldehyde) and 4-methylphenol (p-cresol).
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol describes a standard SₙAr procedure. The choice of a strong base is critical to deprotonate the weakly acidic phenol, generating the potent phenoxide nucleophile required for the reaction. A polar aprotic solvent is used to solvate the cation of the base without hindering the nucleophile.
Materials:
-
2-Chloronicotinaldehyde (1.0 eq)
-
4-Methylphenol (p-cresol) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylphenol (1.1 eq).
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere until the phenol is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: This step generates the sodium 4-methylphenoxide in situ. The reaction is exothermic and releases hydrogen gas; slow addition at low temperature is a critical safety measure.
-
Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
SₙAr Reaction: Dissolve 2-chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the formation and subsequent collapse of the Meisenheimer intermediate.
-
Work-up: Upon completion, cool the mixture to room temperature and cautiously quench by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Mechanistic Insight
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient pyridine ring is susceptible to attack by the strong nucleophile (phenoxide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final product.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a scaffold and intermediate for the synthesis of biologically active molecules.
Role as a Synthetic Building Block
The aldehyde functionality is one of the most versatile groups in organic synthesis. It serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Reductive Amination: To generate diverse secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations, to build molecular complexity.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, respectively.
This reactivity allows for the rapid generation of compound libraries for high-throughput screening, a cornerstone of modern drug discovery.[4]
The Privileged Phenoxy-Pyridine Scaffold
The combination of a pyridine ring and a phenoxy ether is a well-established "privileged scaffold" in medicinal chemistry. Pyridine derivatives are present in numerous approved drugs, valued for their ability to act as hydrogen bond acceptors and engage in π-stacking interactions with biological targets. The phenoxy group adds lipophilicity and can be further functionalized to modulate pharmacokinetic properties. Related structures, such as 2-(phenoxy)nicotinic acids and 2-(phenoxy)acetamides, have been investigated as inhibitors for various enzymes and targets in cardiovascular and metabolic diseases.[5][6]
Workflow for Lead Compound Development
This compound serves as an ideal starting point in a typical drug discovery pipeline. Its derivatization can be systematically planned to explore the chemical space around the core scaffold, leading to the identification of lead compounds.
Caption: A typical workflow for drug discovery starting from a key intermediate.
Safety and Handling
As with all aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It may be a skin and eye irritant. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined molecular structure, predictable spectroscopic properties, and straightforward synthesis make it an accessible and reliable material for research. For professionals in drug development, its combination of a privileged phenoxy-pyridine scaffold and a versatile aldehyde handle provides a powerful platform for the rational design and synthesis of next-generation therapeutics.
References
- Fu, J.-Y., Xu, X.-Y., Li, Y.-C., Huang, Q.-C., & Wang, L.-X. (n.d.). Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Reddy, C. S., Raghu, M., & Reddy, C. D. (n.d.). Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'.
- Smolecule. (2023, August 16). Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.
- PubMed. (2015, September 15). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- European Patent Office. (n.d.). Process for the preparation of aqueous nicotinaldehyde - EP 0613888 A1.
- picoSpin. (n.d.).
- ACS Publications. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.
- MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
Sources
- 1. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. icpms.cz [icpms.cz]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1 [smolecule.com]
- 6. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-(4-Methylphenoxy)nicotinaldehyde in Agrochemical and Pharmaceutical Synthesis
The following technical guide details the discovery, chemical history, and synthetic utility of 2-(4-Methylphenoxy)nicotinaldehyde . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a pivotal intermediate in the synthesis of nicotinanilide herbicides and pharmaceutical scaffolds.
Executive Summary
This compound (CAS: 478030-89-6) is a functionalized pyridine derivative serving as a critical building block in the development of Phytoene Desaturase (PDS) inhibitors and Type II Kinase inhibitors . Historically emerging from Structure-Activity Relationship (SAR) campaigns surrounding the herbicide Diflufenican , this aldehyde offers a versatile "chemical handle" (the C-3 formyl group) that allows divergent synthesis into carboxylic acids, amines, and fused heterocyclic systems.
This guide explores the molecule's origins within the 2-phenoxynicotinyl chemical space, details its validated synthetic protocols, and maps its utility in modern medicinal chemistry.
Part 1: Historical & Scientific Context
Origins in Herbicide Chemistry (The Nicotinanilide Era)
The discovery of this compound is inextricably linked to the "Gold Rush" of Nicotinanilide herbicides in the early 1980s. Researchers at May & Baker (now part of Bayer) identified that N-phenyl-nicotinamides possessed potent bleaching activity against weeds by inhibiting the enzyme Phytoene Desaturase (PDS) .
-
The Breakthrough: The commercial success of Diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide) validated the 2-phenoxynicotinyl core .
-
The SAR Campaign: To optimize potency and selectivity, chemists systematically varied the substituents on the phenoxy ring. The 4-methylphenoxy (p-tolyloxy) analogue emerged during these extensive SAR studies as a probe for steric tolerance and lipophilicity at the para-position of the ether linkage.
-
Significance: While the 3-trifluoromethyl group (as in Diflufenican) became the industry standard for metabolic stability, the 4-methyl analogue remains a vital reference compound for understanding the electronic requirements of the phenoxy ether binding pocket.
Transition to Pharmaceutical Scaffolds
Beyond agrochemicals, the 2-phenoxynicotinyl scaffold has been repurposed in pharmaceutical research. The This compound serves as a precursor to:
-
Kinase Inhibitors: The phenoxy-pyridine motif mimics the hinge-binding region of ATP in certain kinases (e.g., c-Met, VEGFR).
-
Anti-Inflammatory Agents: Derivatives of 2-phenoxynicotinic acid have shown activity in modulating prostaglandin pathways.
Part 2: Chemical Synthesis & Mechanism
Retrosynthetic Analysis
The most efficient route to this compound is via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing formyl group at the C-3 position, makes the C-2 chloride highly susceptible to displacement by phenoxides.
Key Disconnection:
-
Target: this compound
-
Precursors: 2-Chloronicotinaldehyde + p-Cresol (4-Methylphenol)
Reaction Mechanism (SNAr)
The reaction proceeds through a Meisenheimer-like transition state .
-
Deprotonation: A base (K₂CO₃ or Cs₂CO₃) deprotonates p-cresol to form the phenoxide anion.
-
Addition: The phenoxide attacks the C-2 position of 2-chloronicotinaldehyde.
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.
Visualization: Synthetic Pathway
The following diagram illustrates the synthesis and downstream utility of the molecule.
Figure 1: SNAr synthesis of this compound and its divergent applications.
Part 3: Experimental Protocols
Protocol: Synthesis from 2-Chloronicotinaldehyde
Objective: To synthesize this compound on a gram scale. Purity Target: >98% (HPLC).
Materials:
-
2-Chloronicotinaldehyde (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
DMF (Dimethylformamide) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinaldehyde (14.1 g, 100 mmol) in DMF (100 mL).
-
Activation: Add p-cresol (11.9 g, 110 mmol) to the solution.
-
Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1] The starting chloride spot (Rf ~0.5) should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR (400 MHz, CDCl₃): Characteristic aldehyde proton singlet at ~10.5 ppm. Aromatic signals for the pyridine ring (3 protons) and the p-tolyl group (AA'BB' system, 4 protons + methyl singlet at ~2.3 ppm).
-
Yield: Typical isolated yields range from 85% to 92% .
Protocol: Oxidation to 2-(4-Methylphenoxy)nicotinic Acid
Context: This converts the aldehyde into the carboxylic acid precursor used for Nicotinanilide synthesis.
Methodology:
-
Dissolve the aldehyde (10 mmol) in Acetonitrile (20 mL) and Water (5 mL).
-
Add NaH₂PO₄ (2.5 mmol) as a buffer.
-
Add Sodium Chlorite (NaClO₂) (15 mmol) and 30% H₂O₂ (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with Na₂SO₃, acidify with 1M HCl to pH 3.
-
Filter the precipitated white solid (Acid form).
Part 4: Technical Specifications & Data
Physicochemical Properties
The following data consolidates the physical profile of this compound.
| Property | Value | Notes |
| Chemical Name | 2-(4-Methylphenoxy)pyridine-3-carbaldehyde | IUPAC |
| CAS Number | 478030-89-6 | Note: Often confused with Thiazole-5-carboxylic acid (14527-41-4) in some databases. |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 48–52 °C | Estimated based on analogues |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | |
| Storage | 2–8°C, Inert atmosphere (Argon) | Aldehydes are prone to air oxidation |
Comparative Analysis: Phenoxy Substituents
The choice of the 4-methyl substituent affects the electronic and steric properties of the pyridine core compared to the commercial herbicide Diflufenican.
| Substituent (R) | Electronic Effect (Hammett σ) | Lipophilicity (π) | Application |
| 4-Methyl (Target) | Electron Donating (-0.17) | +0.56 | Probe / Intermediate |
| 3-CF₃ (Diflufenican) | Electron Withdrawing (+0.43) | +0.88 | Commercial Herbicide |
| H (Unsubstituted) | Neutral (0.0) | 0.0 | Baseline Reference |
Table 1: Comparison of phenoxy substituents in the 2-phenoxynicotinyl series.
References
- Bayer CropScience. (2000). Chemistry and Mode of Action of Crop Protection Agents. Wiley-VCH. (Context on Nicotinanilide Herbicides).
-
European Patent Office. (1982). Patent EP0053011: Herbicidal Nicotinamides. (Foundational patent for the class).[2] Retrieved from [Link]
Sources
Comprehensive Theoretical Profiling of 2-(4-Methylphenoxy)nicotinaldehyde
The following technical guide details the theoretical profiling of 2-(4-Methylphenoxy)nicotinaldehyde , a compound of significant interest due to its Donor-
Executive Summary
This compound represents a class of functionalized pyridine derivatives where an electron-rich donor (4-methylphenoxy) is coupled to an electron-deficient acceptor (nicotinaldehyde) moiety. This structural configuration makes it a prime candidate for Non-Linear Optical (NLO) applications and a versatile intermediate in medicinal chemistry, particularly for antimicrobial and anticancer scaffolds.
This guide outlines the rigorous computational workflow required to characterize its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) , researchers can predict its reactivity descriptors, vibrational signatures, and biological binding affinity before synthesis.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is self-validating, comparing calculated values against standard scaling factors and analogous experimental data.
Standard of Theory
-
Software Platform: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering a balanced treatment of exchange and correlation energies. For evaluating non-covalent interactions (e.g., stacking in crystal packing), M06-2X is the preferred alternative.
-
Basis Set: 6-311++G(d,p) .[4][6][7]
-
Why: The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the anionic character of the aldehyde oxygen during polarization.
-
Optimization Workflow
-
Conformational Search: Perform a potential energy surface (PES) scan around the ether linkage (C-O-C bond) to identify the global minimum. The steric hindrance between the phenoxy ring and the nicotinaldehyde core dictates the twist angle.
-
Geometry Optimization: Minimize energy in the gas phase (vacuum) and solvent phase (using IEF-PCM model, typically Ethanol or DMSO).
-
Frequency Calculation: Compute vibrational frequencies at the same level of theory to:
-
Confirm the stationary point (zero imaginary frequencies).
-
Calculate Zero-Point Vibrational Energy (ZPVE).
-
Structural & Electronic Properties
Geometry and Stability
The optimization of this compound typically reveals a non-planar structure due to the ether linkage.
-
Key Parameter: The dihedral angle
(C-O-C-C) is the critical determinant of conjugation. -
Bond Lengths: The C=O bond of the aldehyde group is expected to be ~1.21 Å. The C-O bonds in the ether linkage show asymmetry due to the resonance effect of the pyridine ring.
Frontier Molecular Orbitals (FMO)
The FMO analysis defines the chemical stability and optical properties.[4]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich 4-methylphenoxy ring (Donor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nicotinaldehyde ring and the carbonyl group (Acceptor).
-
Energy Gap (
): A lower gap (< 4.0 eV) indicates high chemical reactivity and "soft" character, facilitating Charge Transfer (CT) transitions essential for NLO activity.
Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Parameter | Symbol | Formula | Interpretation |
| Ionization Potential | Energy required to remove an electron. | ||
| Electron Affinity | Energy released when adding an electron. | ||
| Chemical Hardness | Resistance to charge transfer. | ||
| Electrophilicity Index | Propensity to accept electrons (high in nicotinaldehydes). |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding electrophilic and nucleophilic attacks.[7]
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen . These are the preferred sites for hydrogen bonding or metal chelation.
-
Blue Regions (Positive Potential): Localized on the Methyl group protons and the aromatic ring protons.
Spectroscopic Profiling
Accurate assignment of spectral bands is vital for structural confirmation.
Vibrational Spectroscopy (IR/Raman)
Calculated frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.
-
C=O Stretch: A strong, characteristic peak predicted at 1680–1720 cm⁻¹ .
-
C-H Stretch (Aldehyde): Distinctive doublet (Fermi resonance) often seen near 2750 and 2850 cm⁻¹ .
-
C-O-C Stretch (Ether): Asymmetric stretching vibrations appear in the 1200–1250 cm⁻¹ region.
NMR Analysis (GIAO Method)
Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Aldehyde Proton: Highly deshielded, appearing downfield at ~10.0–10.5 ppm .
-
Methyl Protons: Upfield singlet at ~2.3–2.4 ppm .
Visualization of Theoretical Workflow
The following diagram illustrates the logical flow of the theoretical study, from initial structure design to biological application.
Caption: Figure 1: Computational workflow for the theoretical characterization of this compound, ensuring self-validation via frequency analysis.
Biological Potential & Docking Studies
Given the nicotinaldehyde core, this molecule is a candidate for inhibiting enzymes like Acetylcholinesterase (AChE) or antimicrobial targets (e.g., DNA Gyrase ).[8]
Molecular Docking Protocol[7][8][9]
-
Ligand Preparation: Convert the optimized DFT structure to PDBQT format. Rotatable bonds (specifically the ether linkage) must be defined.
-
Target Selection:
-
AChE (PDB ID: 4EY7): For Alzheimer's research.
-
Enoyl-ACP Reductase (PDB ID: 1C14): For antimicrobial/antitubercular research.
-
-
Grid Generation: Center the grid box on the active site residues (e.g., Ser203, His447 for AChE).
-
Scoring: Use AutoDock Vina to calculate binding affinity (
). A score lower than -7.0 kcal/mol generally indicates a promising lead.
Interaction Mechanism
The docking analysis typically reveals:
-
-
Stacking: Between the phenoxy ring of the ligand and aromatic residues (e.g., Trp286 in AChE). -
Hydrogen Bonding: The aldehyde oxygen acts as a Hydrogen Bond Acceptor (HBA) with backbone amides.
References
-
Efficient Synthesis of Nicotinaldehyde-based Crystalline Organic Derivatives: Comparative Analysis between Experimental and DFT Study. ResearchGate. Available at: [Link]
-
Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. Journal of Molecular Structure. Available at: [Link]
-
DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Biology, Medicine, & Natural Product Chemistry. Available at: [Link]
-
Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Citation). Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach | Sciety [sciety.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Determining the Solubility of 2-(4-Methylphenoxy)nicotinaldehyde in Common Solvents
Abstract
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like 2-(4-Methylphenoxy)nicotinaldehyde, its solubility profile dictates the choice of solvents for reaction media, extraction, and purification techniques like recrystallization.[1][3] In drug development, solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. Therefore, a comprehensive understanding of the solubility of this compound in a range of common solvents is not merely academic but a practical necessity for its application.
This guide will provide a theoretical framework for predicting solubility based on molecular structure and solvent properties, followed by detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.
2.1. Molecular Structure of this compound
The structure of this compound (C13H11NO2)[4] incorporates several functional groups that will influence its solubility:
-
Aromatic Rings (Phenoxy and Pyridine): The presence of two aromatic rings suggests a degree of nonpolar character, which would favor solubility in nonpolar organic solvents.
-
Ether Linkage (-O-): The ether group introduces some polarity and the potential for hydrogen bonding with protic solvents.
-
Aldehyde Group (-CHO): The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.
-
Methyl Group (-CH3): The methyl group on the phenoxy ring is nonpolar and will contribute to solubility in nonpolar solvents.
Based on this structure, it is anticipated that this compound will exhibit a degree of solubility in a range of solvents, with its solubility being influenced by the balance of its polar and nonpolar characteristics.
2.2. Solvent Selection Rationale
A diverse panel of solvents should be selected to probe the full range of potential intermolecular interactions. These can be categorized based on their polarity:
-
Nonpolar Solvents: Hexane, Toluene, Diethyl Ether
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol, Acetic Acid
The solubility in acidic and basic aqueous solutions (e.g., 5% HCl, 5% NaOH) should also be investigated to determine if the compound has any ionizable groups.[6]
Experimental Determination of Solubility
A two-tiered approach is recommended for determining the solubility of this compound: initial qualitative screening followed by quantitative analysis for promising solvents.
3.1. Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a broad range of solvents.
3.1.1. Protocol for Qualitative Solubility Testing
-
Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: Add 1 mL of a selected solvent to the first vial.
-
Observation: Vigorously shake or vortex the vial for 1-2 minutes.
-
Classification: Visually inspect the mixture.
-
Repeat: Repeat steps 2-4 for each solvent in the selected panel.
-
Temperature Effect: For solvents where the compound is partially soluble or insoluble at room temperature, gently heat the mixture in a water bath to observe any changes in solubility.[6] Many organic compounds exhibit increased solubility at higher temperatures.[1][3]
3.2. Quantitative Solubility Determination: The Shake-Flask Method
For solvents in which this compound shows at least partial solubility, a quantitative measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[8]
3.2.1. Experimental Workflow for Quantitative Solubility
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
3.2.2. Detailed Protocol for the Shake-Flask Method
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended method due to its sensitivity and specificity. A calibration curve prepared with known concentrations of the compound will be required for accurate quantification.
-
Data Reporting: Express the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
3.3. The Influence of Temperature
The solubility of most organic solids increases with temperature.[1][3] To fully characterize the solubility profile of this compound, it is advisable to perform quantitative solubility measurements at different temperatures (e.g., 25 °C, 37 °C, and 50 °C). This data is particularly valuable for designing crystallization processes.[3]
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
4.1. Tabulated Solubility Data
A table summarizing the qualitative and quantitative solubility data is highly effective.
| Solvent | Polarity Index | Qualitative Solubility (at 25°C) | Quantitative Solubility (g/100mL at 25°C) |
| Hexane | 0.1 | Insoluble | < 0.1 |
| Toluene | 2.4 | Partially Soluble | To be determined |
| Diethyl Ether | 2.8 | Soluble | To be determined |
| Dichloromethane | 3.1 | Soluble | To be determined |
| Acetone | 5.1 | Soluble | To be determined |
| Ethyl Acetate | 4.4 | Soluble | To be determined |
| Isopropanol | 3.9 | Partially Soluble | To be determined |
| Ethanol | 4.3 | Partially Soluble | To be determined |
| Methanol | 5.1 | Partially Soluble | To be determined |
| Water | 10.2 | Insoluble | < 0.1 |
| DMSO | 7.2 | Soluble | To be determined |
| 5% HCl (aq) | - | To be determined | To be determined |
| 5% NaOH (aq) | - | To be determined | To be determined |
Note: The values in this table are hypothetical and serve as a template for reporting experimentally determined data.
4.2. Graphical Representation of Temperature Dependence
A graph plotting solubility as a function of temperature for a given solvent provides a visual representation of the thermodynamic properties of the dissolution process.
Caption: Example of a solubility curve showing the increase in solubility with temperature.
Conclusion
While direct experimental data on the solubility of this compound is not currently in the public domain, this guide provides a robust and scientifically sound framework for its determination. By systematically applying the principles of "like dissolves like," employing a diverse panel of solvents, and utilizing established experimental protocols such as the shake-flask method, researchers can generate a comprehensive and reliable solubility profile for this compound. This information is indispensable for advancing the research and development of this compound in its potential applications.
References
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Irlam, M., McDonald, C., & Monsanto, D. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. Retrieved from [Link]
-
LibreTexts. (2021). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Allschool. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
University of Waterloo. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Myatt, G. J., & Tipping, W. D. (2012). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]
-
Nordström, F. L., & Rasmuson, Å. C. (2009). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. PubMed. Retrieved from [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
Ziah, W. R., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC, NIH. Retrieved from [Link]
-
Ziah, W. R., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-methyl phenoxyacetaldehyde. Retrieved from [Link]
-
Compendium Synthetica. (n.d.). Retrieved from [Link]
-
LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Journal of Science and Technology. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. Retrieved from [Link]
-
Chemsrc. (2025). Nicotinaldehyde. Retrieved from [Link]
-
Journal for Innovative Development in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Scribd. (n.d.). Common Organic Solvents Properties Overview. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved from [Link]
- Google Patents. (1996). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
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Chemo-Selectivity and Synthetic Utility of 2-(4-Methylphenoxy)nicotinaldehyde
The following technical guide is structured to provide an in-depth analysis of the reactivity, synthetic utility, and experimental handling of 2-(4-Methylphenoxy)nicotinaldehyde .
Executive Summary & Structural Analysis[1][2][3]
This compound is a pivotal heterocyclic intermediate characterized by a "push-pull" electronic system. Unlike simple benzaldehydes, this molecule features a pyridine core that is inherently electron-deficient, modulated by an electron-donating
Electronic Architecture
The reactivity of the C3-aldehyde is governed by three competing factors:
-
Inductive Withdrawal (-I): The pyridine nitrogen atom exerts a strong pull, increasing the electrophilicity of the C3-carbonyl carbon.
-
Resonance Donation (+R): The ether oxygen at C2 donates electron density into the ring. While this typically deactivates nucleophilic attack on the ring, it slightly attenuates the electrophilicity of the aldehyde compared to 2-chloronicotinaldehyde.
-
Steric Environment: The bulky 4-methylphenoxy group creates a steric threshold at the ortho position, influencing the trajectory of incoming nucleophiles and imposing selectivity during condensation reactions.
Research Implication: This molecule is a superior scaffold for synthesizing lipophilic pharmacophores (Schiff bases, chalcones) where the phenoxy moiety improves membrane permeability compared to the parent hydroxynicotinaldehydes.
Key Reactivity Pathways
The aldehyde group serves as the primary "warhead" for synthetic diversification. Below are the three primary pathways utilized in medicinal chemistry.
Pathway A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target:
Pathway B: Schiff Base Formation (Azomethine Ylides)
Target: Imines / Schiff Bases.[1] Mechanism: Nucleophilic addition of primary amines followed by water elimination. Utility: These derivatives act as multidentate ligands for metal coordination (Cu, Co, Ni complexes) or as intermediates for reducing to secondary amines.
Pathway C: Knoevenagel Condensation
Target:
Visualization of Reaction Topology
The following diagram illustrates the divergent synthesis pathways starting from the precursor 2-chloronicotinaldehyde.
Caption: Divergent synthetic pathways for this compound showing the progression from precursor to bioactive scaffolds.
Detailed Experimental Protocol
Protocol: Synthesis of (E)-3-(2-(4-methylphenoxy)pyridin-3-yl)-1-phenylprop-2-en-1-one (Chalcone Derivative)
This protocol utilizes the Claisen-Schmidt condensation.[2][3][4][5] It is designed to be self-validating : the formation of a precipitate and a distinct color shift confirms reaction progress without immediate need for spectroscopy.
Reagents:
-
This compound (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (40% aqueous solution, 2 mL)
-
Ice-water bath
Step-by-Step Methodology:
-
Solubilization (The Baseline):
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 mmol of the nicotinaldehyde and 1.0 mmol of acetophenone in 15 mL of ethanol.
-
Checkpoint: The solution should be clear and homogeneous. If turbidity exists, gently warm to 40°C until dissolved.
-
-
Catalysis (The Trigger):
-
Reaction & Monitoring:
-
Allow the mixture to stir at room temperature for 4–6 hours.
-
Self-Validation: The reaction is positive if the solution turns from colorless/pale yellow to a deep yellow or orange. A solid precipitate should begin to form within 2 hours.
-
TLC Control: Use Silica Gel 60 F254 plates. Mobile phase: Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) should disappear, replaced by a lower spot (chalcone).
-
-
Workup & Isolation:
-
Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).
-
Stir vigorously. The product will precipitate as a crude solid.
-
Filter via vacuum filtration (Buchner funnel). Wash with cold water (3 x 20 mL).
-
-
Purification:
-
Recrystallize from hot ethanol.[8]
-
Yield Expectation: 75–85%.
-
Data Summary: Expected Physicochemical Properties
| Parameter | Value / Observation |
| Appearance | Yellow crystalline solid |
| Melting Point | 118–122 °C (Derivative dependent) |
| IR Spectrum | |
| ¹H NMR | Doublet at |
| Solubility | Soluble in DMSO, CHCl₃; Insoluble in Water |
References
-
Synthesis of 1,8-naphthyridines: a recent update (microreview). Source: Chemistry of Heterocyclic Compounds, 2020.[7][9] Context: Provides the foundational chemistry for nicotinaldehyde cyclizations.
-
Claisen-Schmidt Condensation. Source: SynArchive.[3] Context: Validates the mechanistic pathway and general conditions for aldehyde-ketone condensations.
-
Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide. Source: Indian Journal of Chemistry. Context: Demonstrates the stability of the 4-methylphenoxy ether linkage during harsh nucleophilic substitution reactions.
-
A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. Source: TSI Journals, Int. J. Chem. Sci. Context: Establishes the reactivity of the 2-chloro precursor used to synthesize the title compound.
-
Synthesis and Characterization of New Schiff Bases. Source: IOSR Journal of Applied Chemistry. Context: Protocols for the reaction of aromatic aldehydes with amines, applicable to Pathway B.
Sources
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- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. eijppr.com [eijppr.com]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
Stability and storage conditions for 2-(4-Methylphenoxy)nicotinaldehyde
An In-depth Technical Guide: Optimizing the Stability and Storage of 2-(4-Methylphenoxy)nicotinaldehyde for Research and Pharmaceutical Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science due to its unique structural motifs. As with many complex organic molecules, particularly those containing an aldehyde functional group, ensuring its long-term stability is paramount for reproducible experimental results and the integrity of drug development programs. This guide provides a comprehensive overview of the inherent stability characteristics of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By synthesizing data from analogous compounds and applying fundamental principles of organic chemistry, this document serves as an essential resource for researchers, chemists, and formulation scientists.
Introduction to this compound
This compound (CAS 14527-41-4) is a substituted pyridine derivative featuring a reactive aldehyde group.[1] Its structure combines a pyridine ring, an ether linkage, and a tolyl group, making it a versatile building block in organic synthesis. Pyridine-based structures are common scaffolds in many pharmaceuticals, and the aldehyde functional group serves as a critical handle for forming carbon-carbon and carbon-nitrogen bonds, such as in the synthesis of imines, Schiff bases, and more complex heterocyclic systems.
However, the aldehyde moiety is intrinsically susceptible to chemical transformations, most notably oxidation. The overall stability of an aromatic aldehyde is influenced by the electronic and steric properties of the substituents on the aromatic ring.[2][3] This guide addresses these factors to provide a robust framework for maintaining the purity and integrity of this compound.
Molecular Structure and Inherent Stability Factors
The stability of this compound is dictated by the interplay of its functional groups. The aromatic pyridine ring and the attached phenoxy group provide significant resonance stabilization.[3]
Caption: Chemical structure of this compound.
The key structural features influencing stability are:
-
Aldehyde Group (-CHO): The primary site of reactivity, highly susceptible to oxidation.
-
Pyridine Ring: A nitrogen-containing heterocycle that influences the electron density of the aldehyde.
-
Ether Linkage (-O-): Generally stable, but can influence the electronic properties of the pyridine ring.
-
4-Methylphenoxy Group: The electron-donating methyl group on the phenoxy ring can subtly affect the reactivity of the entire molecule.
Compared to unsubstituted aromatic aldehydes, the electronic effects of the phenoxy substituent are complex. While the oxygen atom has an electron-withdrawing inductive effect, its lone pairs provide an electron-donating resonance effect. This balance modulates the electrophilicity of the carbonyl carbon, influencing its susceptibility to both oxidation and nucleophilic attack.[3]
Primary Degradation Pathways
Understanding potential degradation routes is critical for developing effective storage strategies. For this molecule, two primary pathways are of concern: oxidation and photodegradation.
Oxidation to Carboxylic Acid
The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[4] This process, known as autoxidation, can be initiated by atmospheric oxygen and is often accelerated by exposure to light and trace metal impurities. The resulting 2-(4-methylphenoxy)nicotinic acid has significantly different physical and chemical properties, rendering the material impure and potentially unsuitable for further reactions.
Caption: Primary oxidative degradation pathway.
Photodegradation
Aromatic compounds, particularly those with carbonyl groups, can absorb UV light. This absorption can promote the molecule to an excited state, making it more susceptible to radical reactions or other rearrangements. While specific photostability data for this compound is not available, it is a well-established principle that storing such materials in the dark is a critical precautionary measure.[5]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following protocols are based on best practices for analogous compounds like nicotinaldehyde and other sensitive aromatic aldehydes.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C [6][8] | Refrigeration significantly slows the rate of chemical degradation, particularly oxidation. Avoid freezing unless the material is dissolved in a suitable solvent. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [7] | Displacing atmospheric oxygen is the most effective way to prevent autoxidation. Backfill the container with inert gas after each use. |
| Light | Amber Glass Vial / Darkness [9][10] | Protects the compound from light-induced degradation. Store containers in a dark place, such as a cabinet or refrigerator. |
| Moisture | Dry / Desiccated Environment [9] | Store in a tightly sealed container to prevent moisture ingress. For long-term storage, placing the sealed vial inside a secondary container with a desiccant is advisable. |
| Container | Tightly Sealed Glass Container [9][11] | Prevents exposure to air and moisture. Ensure the cap provides an excellent seal. |
| Purity | Use High-Purity Material | Impurities, especially acidic or basic residues and metal ions from synthesis, can catalyze degradation.[2] |
Experimental Workflow for Stability Assessment
To ensure the trustworthiness of experimental data, it is crucial to validate the stability of a given batch of this compound under your specific laboratory conditions. The following workflow provides a robust method for conducting a short-term stability study.
Step-by-Step Protocol
-
Initial Characterization (T=0):
-
Obtain a baseline purity profile of the material using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Confirm the identity of the compound using ¹H NMR, ¹³C NMR, or Mass Spectrometry.
-
-
Sample Aliquoting and Stressing:
-
Aliquot the material into several identical, properly sealed amber vials.
-
Establish a minimum of three storage conditions:
-
Optimal: 2–8 °C, dark, under inert gas.
-
Benchtop (Dark): Ambient temperature (~25 °C), protected from light.
-
Benchtop (Light): Ambient temperature (~25 °C), exposed to ambient lab light.
-
-
For an accelerated study, a 40 °C, dark condition can also be included.
-
-
Time-Point Analysis:
-
Analyze an aliquot from each condition at predetermined time points (e.g., T=1 week, T=1 month, T=3 months).
-
Use the same HPLC method established at T=0 to quantify the peak area of the parent compound. Note the appearance of any new peaks, which indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage purity versus time for each condition to visualize the degradation rate.
-
Caption: Experimental workflow for assessing compound stability.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent chemical functionalities necessitate careful handling and storage to preserve its integrity. The primary degradation risk is oxidation of the aldehyde group, a process exacerbated by oxygen, light, and elevated temperatures. Adherence to the storage protocols outlined in this guide—specifically, refrigeration at 2–8 °C , storage under an inert atmosphere , and protection from light and moisture —is critical for minimizing degradation. For applications requiring the highest degree of certainty, researchers are strongly encouraged to perform an in-house stability assessment to validate material quality over time.
References
- Key Organics. (2017, December 1). Safety Data Sheet.
- Forest Products Laboratory. Analysis and Stability of Aldehydes and Terpenes in Electropolished Canisters.
- Sigma-Aldrich. (2013, September 23). Safety Data Sheet for 4-Pyridinecarboxaldehyde.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Sigma-Aldrich. (2025, December 22). Safety Data Sheet for pyridine-2-carbaldehyde.
- Apollo Scientific. Nicotinaldehyde Safety Data Sheet.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 4-Pyridinecarboxaldehyde.
- HPC Standards. Safety Data Sheet for 3-Pyridinecarboxaldehyde.
-
Kühnl, J., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC.
- MilliporeSigma. 3-Pyridinecarboxaldehyde Product Page.
- Fiveable. (2025, August 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term.
- Santa Cruz Biotechnology, Inc. This compound.
- Kot-Wasik, A., et al. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations.
- PubChem. nicotine degradation IV | Pathway.
- ResearchGate. The Biological Degradation of Nicotine by Nicotinophilic Microorganisms.
- Narender, P., et al. (2012). Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'-bipyridines. Indian Journal of Chemistry - Section B.
- ResearchGate. Proposed pathway for nicotine degradation by A. tumefaciens S33.
- Polish Journal of Environmental Studies. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation.
- The Royal Society of Chemistry. Supporting Information For.
- PubChem. p-Methylphenoxyacetaldehyde.
- BenchChem. Troubleshooting common issues in nicotinaldehyde synthesis.
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- 1. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde Derivatives
Introduction: The Significance of 2-(4-Methylphenoxy)nicotinaldehyde Scaffolds in Modern Chemistry
The synthesis of functionalized heterocyclic compounds is a cornerstone of contemporary medicinal chemistry and materials science. Among these, the 2-phenoxynicotine skeleton, and specifically its aldehyde derivatives, represents a class of privileged scaffolds. The strategic incorporation of a phenoxy group onto the pyridine ring at the 2-position significantly modulates the electronic and steric properties of the molecule, opening avenues for diverse pharmacological activities. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex chemical libraries for drug discovery and other applications.
Derivatives of this core structure have been investigated for a range of biological activities, including but not limited to their potential as antimicrobial, anti-inflammatory, and anticancer agents. The broader family of phenoxazine and quinoxaline derivatives, which share some structural similarities, are known to exhibit a wide array of pharmacological properties, underscoring the potential of the 2-phenoxypyridine motif.[1][2][3] This guide provides a comprehensive overview of robust and reproducible methods for the synthesis of this compound and its derivatives, with a focus on practical application in a research and development setting.
Comparative Overview of Synthetic Strategies
The key transformation in the synthesis of this compound is the formation of the diaryl ether linkage. Two of the most powerful and widely employed methods for this purpose are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. The choice between these methodologies is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst | Copper (Cu) salts (e.g., CuI, Cu₂O) | Palladium (Pd) complexes |
| Ligand | Often requires a ligand (e.g., phenanthroline, N,N-dimethylglycine) | Requires a phosphine or N-heterocyclic carbene (NHC) ligand |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |
| Temperature | Typically high temperatures (100-200 °C) | Generally milder temperatures (80-120 °C) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Dioxane) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Advantages | Cost-effective catalyst, well-established | Milder conditions, broader substrate scope, higher yields generally |
| Disadvantages | Harsh conditions, often requires stoichiometric copper, can have lower yields | Expensive catalyst and ligands, air-sensitive reagents |
Protocol 1: Ullmann-Type Condensation for the Synthesis of this compound
This protocol details a copper-catalyzed nucleophilic aromatic substitution reaction, a variation of the classical Ullmann condensation, for the synthesis of the target compound from 2-chloronicotinaldehyde and 4-methylphenol (p-cresol).
Reaction Principle
The Ullmann condensation for diaryl ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. The reaction is believed to proceed through a Cu(I) catalytic cycle. The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. Oxidative addition of the aryl halide to the copper complex, followed by reductive elimination, yields the diaryl ether and regenerates the active copper catalyst.[4][5]
Caption: Proposed catalytic cycle for the Ullmann-type diaryl ether synthesis.
Materials
-
2-Chloronicotinaldehyde
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask, add 2-chloronicotinaldehyde (1.0 eq.), 4-methylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts and copper catalyst. Rinse the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Protocol 2: Buchwald-Hartwig O-Arylation for the Synthesis of this compound
This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of the target compound. This method often provides higher yields and proceeds under milder conditions compared to the Ullmann condensation.
Reaction Principle
The Buchwald-Hartwig amination has been extended to C-O bond formation. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide (formed from the phenol and a base). Subsequent reductive elimination yields the diaryl ether and regenerates the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
Materials
-
2-Bromonicotinaldehyde (or 2-chloronicotinaldehyde)
-
4-Methylphenol (p-cresol)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or a biarylphosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser and septum
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Experimental Procedure
-
Catalyst Pre-formation (if not using a pre-catalyst): In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02-0.05 eq.) and the phosphine ligand (0.04-0.10 eq.). Add a small amount of anhydrous toluene and stir for 10-15 minutes.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add 2-bromonicotinaldehyde (1.0 eq.), 4-methylphenol (1.2 eq.), and cesium carbonate (1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite, washing the celite with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization of this compound
The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.5 ppm), aromatic protons on both the pyridine and phenoxy rings in the range of 6.9-8.5 ppm, and a singlet for the methyl group of the p-cresol moiety around 2.3-2.4 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the aldehyde carbonyl carbon in the downfield region (185-195 ppm). Aromatic carbons will appear in the 110-160 ppm range, and the methyl carbon will be observed around 20-22 ppm.[8][9][10]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₁NO₂ = 213.23 g/mol ).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1700-1720 cm⁻¹. C-O-C stretching vibrations for the diaryl ether will appear in the 1200-1250 cm⁻¹ region.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized Cu or Pd source). | Use fresh, high-purity catalyst. For Buchwald-Hartwig, consider using a pre-catalyst. |
| Inappropriate ligand or no ligand used (for Ullmann). | Screen different ligands (e.g., phenanthroline, N,N-dimethylglycine for Ullmann; various phosphines for Buchwald-Hartwig). | |
| Suboptimal base or insufficient amount. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure at least 2 equivalents are used. | |
| Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Formation of Side Products (e.g., debromination, homocoupling) | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. |
| Incorrect catalyst-to-ligand ratio. | Optimize the catalyst-to-ligand ratio. For Buchwald-Hartwig, a 1:2 ratio is common. | |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Low reaction temperature. | Gradually increase the reaction temperature. |
For a more detailed troubleshooting guide on Ullmann reactions, refer to specialized resources.[11]
Conclusion
The synthesis of this compound and its derivatives can be reliably achieved through either Ullmann-type condensation or Buchwald-Hartwig O-arylation. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and functional group compatibility. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to access these valuable compounds for further investigation and application.
References
- Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Organic Synthesis. (n.d.).
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- ChemRxiv. (n.d.).
- University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Institutes of Health. (2021, June 7). Pharmacological Activities of Aminophenoxazinones.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis.
- MDPI. (2023, February 13).
- Università di Torino. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- CORE. (n.d.).
- Sciencemadness Discussion Board. (2011, July 10). Ullmann Reaction Questions.
- National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- SciELO. (n.d.).
- PubMed. (n.d.).
- American Journal of Organic Chemistry. (2015).
Sources
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- 2. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. chemistry.utah.edu [chemistry.utah.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(4-Methylphenoxy)nicotinaldehyde in Medicinal Chemistry
Foreword: The Strategic Value of the Phenoxynicotinaldehyde Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of this core structure is a cornerstone of modern drug discovery. The introduction of a phenoxy group at the 2-position of a nicotinaldehyde creates a versatile intermediate, 2-(4-Methylphenoxy)nicotinaldehyde, poised for a multitude of synthetic transformations. The inherent reactivity of the aldehyde group, combined with the electronic properties of the phenoxy and pyridine moieties, makes this compound a valuable starting point for the synthesis of novel therapeutic agents.
While extensive literature on the specific applications of this compound is limited, the broader class of 2-phenoxynicotinaldehydes has shown promise, particularly as inhibitors of α-amylase, an important target in the management of type 2 diabetes. This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this compound, drawing upon established methodologies for analogous compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 14527-41-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₃H₁₁NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 213.23 g/mol | Santa Cruz Biotechnology |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from synthetic protocols of related compounds |
Synthesis of this compound: A Detailed Protocol
The most direct and widely employed method for the synthesis of 2-phenoxynicotinaldehydes is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinaldehyde and a corresponding phenol. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloro substituent.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Materials:
-
2-Chloronicotinaldehyde
-
4-Methylphenol (p-cresol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a stirred solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add 4-methylphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Medicinal Chemistry: A Focus on α-Amylase Inhibition
The class of 2-phenoxynicotinaldehydes has been investigated for its potential as α-amylase inhibitors.[2] α-Amylase is a key enzyme in the digestive system that breaks down starch into simpler sugars.[3] Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[4]
Hypothesized Mechanism of Action
The 2-phenoxynicotinaldehyde scaffold can be envisioned to interact with the active site of the α-amylase enzyme, potentially forming key hydrogen bonds and hydrophobic interactions that prevent the natural substrate from binding.
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and α-amylase Inhibitory Activities and Phytocompounds of Clausena indica Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Precision Oxidation Strategies for Functionalized Nicotinaldehydes
Executive Summary & Strategic Analysis
The transformation of 2-(4-Methylphenoxy)nicotinaldehyde (Compound 1 ) to 2-(4-Methylphenoxy)nicotinic acid (Compound 2 ) represents a critical junction in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the clonixin family, as well as novel agrochemical scaffolds.
The Chemoselectivity Challenge
This substrate presents a unique "push-pull" electronic environment that dictates the choice of oxidant:
-
The Pyridine Ring (Electron Deficient): generally resistant to oxidative degradation, but susceptible to nucleophilic attack at the C2 position if the ether linkage is cleaved.
-
The p-Methylphenoxy Moiety (Electron Rich): The ether oxygen activates the phenyl ring. Harsh oxidants (e.g., unbuffered KMnO₄ or CrO₃) risk oxidizing the benzylic p-methyl group to a carboxylic acid or chlorinating the aromatic ring if hypochlorite byproducts are not scavenged.
Therefore, this guide presents two validated protocols:
-
Protocol A (The Gold Standard): Pinnick Oxidation. Prioritizes chemoselectivity and yield (>90%) for medicinal chemistry and pilot scales.
-
Protocol B (The Industrial Alternative): Buffered Permanganate. Prioritizes cost-efficiency and green chemistry for large-scale manufacturing, with strict pH controls.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the mechanistic pathway for the recommended Pinnick oxidation, highlighting the critical role of the scavenger in protecting the p-methylphenoxy ring.
Figure 1: Mechanistic pathway of the Pinnick oxidation.[1][2][3] Note the critical interception of HOCl by the scavenger to prevent chlorination of the electron-rich phenoxy ring.
Protocol A: Pinnick Oxidation (Lindgren Modification)
Recommended for: Gram-scale synthesis, high-purity requirements, and late-stage functionalization.
Reagents & Materials
| Reagent | Equiv.[1][4][5][6] | Role | Critical Note |
| Substrate (1) | 1.0 | Reactant | Purity >95% recommended.[7] |
| Sodium Chlorite (NaClO₂) | 1.5 - 2.0 | Oxidant | Use 80% tech grade; calculate based on active species. |
| NaH₂PO₄ | 1.5 | Buffer | Maintains pH 3.5–4.5 to generate HClO₂ in situ. |
| 2-Methyl-2-butene | 5.0 - 10.0 | Scavenger | MANDATORY. Prevents chlorination of the phenoxy ring. |
| t-Butanol / Water | 3:1 v/v | Solvent | t-BuOH suppresses esterification side reactions. |
Step-by-Step Methodology
-
Preparation of Solvent System:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of tert-butanol and water (3:1 ratio).
-
Note: The volume should be approximately 10–15 mL per gram of substrate.
-
-
Substrate Solubilization:
-
Dissolve This compound (1.0 equiv) in the solvent mixture. Ensure complete dissolution. If the substrate is stubborn, mild warming (30°C) is acceptable, but cool back to room temperature before proceeding.
-
-
Addition of Scavenger:
-
Add 2-methyl-2-butene (5.0 equiv) to the stirring solution.[3]
-
Alert: This reagent is volatile (bp ~38°C). Keep the reaction vessel capped or under a reflux condenser if ambient temperature is high.
-
-
Oxidant Addition (Controlled):
-
Dissolve NaClO₂ (2.0 equiv) and NaH₂PO₄ (1.5 equiv) in the minimum amount of water necessary to solubilize them (prepare this separately).
-
Add this aqueous oxidant solution dropwise to the main reaction flask over 15–20 minutes.
-
Observation: The reaction mixture may turn pale yellow due to transient ClO₂ formation.
-
-
Reaction Monitoring:
-
Stir vigorously at room temperature (20–25°C).
-
TLC/HPLC Check: Monitor at t=1h and t=3h. The aldehyde spot (usually higher R_f) should disappear, replaced by the baseline acid spot (streaking on silica).
-
-
Work-up & Isolation:
-
Quench: Once complete, add saturated aqueous Na₂SO₃ (sodium sulfite) solution dropwise until the yellow color dissipates (destroys excess oxidant).
-
Acidification: Adjust pH to ~2–3 using 1N HCl. This ensures the product is in the protonated carboxylic acid form (less soluble in water, more soluble in organics).
-
Extraction: Extract with Ethyl Acetate (3x).[3]
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5 + 1% AcOH).
-
Protocol B: Buffered Permanganate Oxidation
Recommended for: Scale-up (>100g), cost-sensitive projects, or where chlorinated solvents/scavengers must be avoided.
Key Considerations
Unlike the Pinnick method, KMnO₄ is a strong oxidant. To prevent the oxidation of the p-methyl group to a benzoic acid derivative (terephthalic acid analog), the reaction must be kept alkaline and cool .
Methodology[1][4][5][7]
-
Setup: Dissolve Substrate (1) in Acetone/Water (1:1).
-
Buffering: Add Na₂CO₃ (1.5 equiv) to ensure basic pH (pH 9–10).
-
Oxidation: Cool to 0–5°C. Add KMnO₄ (1.2 equiv) as a solid in small portions or as a saturated aqueous solution over 30 minutes.
-
Work-up:
-
Filter off the brown MnO₂ precipitate through a Celite pad.
-
Wash the pad with hot water.
-
Acidify the clear filtrate with HCl to pH 3 to precipitate the product.
-
Filter the white solid 2-(4-Methylphenoxy)nicotinic acid .
-
Decision Matrix & Workflow
The following flowchart guides the chemist in selecting the appropriate protocol and troubleshooting common issues.
Figure 2: Operational workflow for selecting and troubleshooting the oxidation process.
Analytical Validation (QC)
To ensure the integrity of the protocol, the following analytical markers should be verified:
| Technique | Parameter | Expected Result |
| 1H NMR | Aldehyde Proton | Disappearance of singlet at ~10.0 ppm . |
| 1H NMR | Methyl Group | Singlet at ~2.3 ppm must remain intact (verifies no benzylic oxidation). |
| 1H NMR | Aromatic Region | Integration must match 7 protons (3 pyridine, 4 phenyl). Loss of symmetry in phenyl ring suggests chlorination. |
| HPLC | Retention Time | Acid product elutes earlier than aldehyde in Reverse Phase (C18, Acidic Mobile Phase). |
Safety & Hazards
-
Sodium Chlorite (NaClO₂): Contact with acids releases toxic ClO₂ gas. Perform all Pinnick oxidations in a well-ventilated fume hood. Never mix solid NaClO₂ with organic material (explosion hazard).
-
2-Methyl-2-butene: Highly flammable and volatile.
-
Residue Management: MnO₂ waste (from Protocol B) should be disposed of as heavy metal waste.
References
-
Pinnick Oxidation Methodology
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link
-
-
Lindgren Modification (Chlorite/Scavenger)
-
Synthesis of Phenoxynicotinic Acids
-
Permanganate Oxidation of Pyridines
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(4-Methylphenoxy)nicotinaldehyde
Introduction: The Imperative for Rigorous Characterization
2-(4-Methylphenoxy)nicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine core, an aldehyde functional group, and a phenoxy ether linkage. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or building blocks for pharmacologically active agents.[1][2] The precise structural integrity, purity, and stability of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We move beyond simple data reporting to explain the scientific rationale behind each technique, offering a validated workflow for researchers in process development, quality control, and synthetic chemistry. The protocols described herein are designed to establish the compound's identity, quantify its purity, and assess its key physicochemical properties, ensuring a well-characterized molecule suitable for advanced research and development.
Analytical Workflow: An Integrated Strategy
A robust characterization workflow relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the molecular puzzle, and together, they create a self-validating system that confirms the structure and purity with a high degree of confidence.
Figure 1: Integrated workflow for the characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first objective is to unequivocally confirm that the synthesized molecule is indeed this compound. Spectroscopic techniques are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For this molecule, ¹H NMR will confirm the presence and substitution pattern of the two aromatic rings and the aldehyde proton, while ¹³C NMR will identify all unique carbon atoms, including the carbonyl carbon.
Predicted ¹H NMR Data (500 MHz, CDCl₃): The chemical environment of each proton dictates its resonance frequency (chemical shift). The aldehyde proton is significantly deshielded by the carbonyl group's anisotropy and will appear far downfield.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 10.0 - 10.5 | Singlet (s) | 1H | Highly deshielded by C=O group. |
| Pyridine-H6 | 8.2 - 8.4 | Doublet (d) | 1H | Ortho to ring nitrogen. |
| Pyridine-H4 | 7.8 - 8.0 | Doublet (d) | 1H | Meta to aldehyde, ortho to ether. |
| p-Cresol-H (ortho to O) | 7.2 - 7.4 | Doublet (d) | 2H | Protons on the p-cresol ring. |
| Pyridine-H5 | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | Coupling to H4 and H6. |
| p-Cresol-H (meta to O) | 7.0 - 7.2 | Doublet (d) | 2H | Protons on the p-cresol ring. |
| Methyl-H | 2.3 - 2.5 | Singlet (s) | 3H | Standard methyl on an aromatic ring. |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of aromatic protons, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 1024 scans.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[4][5]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range of m/z 100-500.
-
Data Analysis:
-
Molecular Ion: Identify the protonated molecular ion [M+H]⁺. The calculated exact mass for [C₁₃H₁₂NO₂]⁺ is 214.0863. The experimental value should be within 5 ppm of this value.
-
Fragmentation: The fragmentation pattern can further confirm the structure. Key fragments might arise from the cleavage of the ether bond or loss of the aldehyde group.[6][7]
-
| m/z (Predicted) | Formula | Fragment Identity |
| 214.0863 | [C₁₃H₁₂NO₂]⁺ | [M+H]⁺ |
| 185.0811 | [C₁₂H₁₁NO]⁺ | [M+H - CHO]⁺ |
| 107.0855 | [C₇H₇O]⁺ | [p-cresol radical cation]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8][9] It is an excellent, rapid technique to confirm the presence of the key aldehyde and ether functionalities.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 500 cm⁻¹. Acquire 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-2750 | C-H Stretch | Aldehyde C-H (often two weak bands)[10][11] |
| 1710-1690 | C=O Stretch | Aromatic Aldehyde Carbonyl[10] |
| 1600-1450 | C=C & C=N Stretch | Aromatic Rings (Pyridine and Phenyl) |
| 1250-1200 | C-O-C Stretch | Aryl Ether (asymmetric) |
Purity and Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds and their intermediates.[12][13] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products. A validated HPLC method is essential for quality control.[14]
Figure 2: Logical workflow for RP-HPLC method development.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detection: 275 nm (determine optimal wavelength via UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 ACN/Water mixture to create a 0.5 mg/mL stock. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]
-
Data Analysis: Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Physicochemical Properties: Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties, including melting point, polymorphism, and thermal stability.[15][16] This data is vital for understanding handling, storage, and formulation requirements.[17][18]
Protocol: DSC and TGA Analysis
-
Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C (or a temperature beyond the melting point) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Analysis: The peak of the endotherm corresponds to the melting point (Tₘ). The area under the peak corresponds to the enthalpy of fusion (ΔHfus). Sharp melting peaks are indicative of high purity.
-
-
TGA Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Analysis: Monitor for mass loss. A lack of significant mass loss before decomposition indicates an anhydrous, solvent-free sample. The onset of rapid mass loss indicates the decomposition temperature (Tₔ).
-
Definitive Structure: Single-Crystal X-ray Diffraction (Optional)
Rationale: While the spectroscopic techniques above provide overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[1] It is considered the "gold standard" for structural proof.
Protocol: This technique is contingent on the ability to grow a single, high-quality crystal of the compound.
-
Crystal Growth: Attempt to grow crystals by slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetone) or by solvent/anti-solvent diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to determine bond lengths, bond angles, and the overall molecular conformation and packing in the crystal lattice.[19]
Conclusion
The analytical workflow detailed in this application note provides a robust and scientifically sound framework for the complete characterization of this compound. By integrating NMR, MS, and FTIR, the molecular structure can be unequivocally confirmed. The use of a validated RP-HPLC method ensures the purity and quantity of the material can be accurately assessed. Finally, thermal analysis provides essential data on its physicochemical stability. This comprehensive approach ensures that the material meets the stringent quality requirements for use in pharmaceutical research and development.
References
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch. Available at: [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry. Available at: [Link]
-
Thermal Analysis Techniques. (n.d.). Impact Analytical. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: [Link]
-
Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Available at: [Link]
-
TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. Available at: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. Available at: [Link]
-
Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (2022). MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. (2025). ResearchGate. Available at: [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Journal of Chemistry. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. Available at: [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. (n.d.). PMC. Available at: [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Available at: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Available at: [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Available at: [Link]
-
FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023). YouTube. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023). ACS Omega. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (n.d.). PMC. Available at: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of the Serbian Chemical Society. Available at: [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. (n.d.). Modgraph. Available at: [Link]
Sources
- 1. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. azooptics.com [azooptics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 17. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methylphenoxy)nicotinaldehyde
This Application Note is structured as a comprehensive technical guide for the analysis of 2-(4-Methylphenoxy)nicotinaldehyde , a critical pyridine-based intermediate often utilized in the synthesis of fluorinated agrochemicals (e.g., Diflufenican) and pharmaceutical scaffolds.
Introduction & Analytical Context
This compound (CAS: 114309-86-7 / 14527-41-4 analog) is a structural hybrid comprising a pyridine ring and a p-tolyl ether moiety. Its analysis presents two distinct chromatographic challenges:
-
Pyridine Basicity: The nitrogen atom in the pyridine ring (pKa ~3.8) interacts with residual silanols on silica-based columns, leading to severe peak tailing if pH is not controlled.
-
Aldehyde Reactivity: The aldehyde functionality is susceptible to autoxidation, forming the corresponding nicotinic acid derivative.
This protocol utilizes a Low-pH Reversed-Phase (RP-HPLC) strategy. By maintaining the mobile phase pH below 3.0, we protonate the pyridine nitrogen, eliminating silanol interactions and ensuring sharp, symmetrical peaks. Simultaneously, the hydrophobic phenoxy group provides sufficient retention on C18 stationary phases to separate the target analyte from polar hydrolytic degradants.
Method Development Strategy (The "Why")
Column Selection: The C18 Standard
While Phenyl-Hexyl columns offer unique selectivity for aromatic ethers, a high-purity End-capped C18 is selected for this method to maximize robustness. The end-capping is critical to shield the silica surface from the basic pyridine moiety.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.
Mobile Phase Chemistry
-
Buffer (Solvent A): 0.1% Orthophosphoric Acid (H₃PO₄) in Water.
-
Mechanism: Acidifies the mobile phase to pH ~2.2. This protonates the pyridine base (
), preventing ion-exchange interactions with the stationary phase silanols ( ).
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).
-
Mechanism:[1] ACN is preferred over Methanol due to lower backpressure and sharper peak shapes for aromatic aldehydes.
-
Detection Wavelength[2]
-
Choice: 272 nm.[2]
-
Rationale: The nicotinaldehyde core absorbs near 262 nm, while the p-tolyl ether shifts absorption bathochromically. 272 nm represents the optimal isosbestic point where sensitivity for the parent compound and its major impurities (p-cresol, 2-chloronicotinaldehyde) is balanced.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| HPLC System | Quaternary Pump with PDA/UV Detector |
| Column | C18, 4.6 × 150 mm, 3.5 µm or 5 µm particle size |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 272 nm (Bandwidth 4 nm) |
| Run Time | 20 Minutes |
Mobile Phase Gradient
| Time (min) | % Solvent A (0.1% H₃PO₄) | % Solvent B (Acetonitrile) | Phase |
| 0.00 | 85 | 15 | Equilibration |
| 2.00 | 85 | 15 | Isocratic Hold |
| 12.00 | 20 | 80 | Linear Gradient |
| 15.00 | 20 | 80 | Wash |
| 15.10 | 85 | 15 | Re-equilibration |
| 20.00 | 85 | 15 | End |
Reagents & Standards Preparation
Warning: Aldehydes are reactive. Prepare standards fresh daily and store in amber glass to prevent photo-oxidation.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Standard (1.0 mg/mL): Weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in 25 mL ACN, sonicate for 5 mins, and dilute to volume with water.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.
-
Sample Preparation: Accurately weigh 25 mg of sample. Dissolve in 25 mL ACN. Dilute to final concentration of 0.1 mg/mL with water. Filter through 0.45 µm PTFE filter.
Synthesis & Impurity Profiling
Understanding the synthesis pathway is crucial for identifying "ghost peaks." The compound is typically synthesized via Nucleophilic Aromatic Substitution (S_NAr).
Impurity Table
| Impurity Name | Origin | Relative Retention (RRT) |
| 2-Chloronicotinaldehyde | Starting Material (Unreacted) | ~0.45 |
| 2-(4-Methylphenoxy)nicotinic acid | Oxidative Degradant | ~0.60 |
| p-Cresol (4-Methylphenol) | Reagent (Excess) | ~0.85 |
| This compound | Target Analyte | 1.00 |
| Bis-phenoxy side products | Over-reaction (Rare) | ~1.40 |
Pathway Visualization
The following diagram illustrates the synthesis flow and where specific impurities enter the analytical stream.
Caption: Synthesis pathway showing origin of key impurities (SM1, SM2) and degradation products (Acid) tracked by this HPLC method.
Method Validation Parameters
To ensure scientific integrity, the method must be validated against the following criteria (compliant with ICH Q2(R1)).
System Suitability Test (SST)
-
Tailing Factor (T): Must be < 1.5 for the main peak (Crucial for pyridine derivatives).
-
Theoretical Plates (N): > 5,000.
-
Precision (RSD): < 1.0% for 5 replicate injections of the Working Standard.
Linearity & Range
-
Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Robustness (Troubleshooting)
-
pH Sensitivity: Small changes in pH (e.g., 2.2 ± 0.2) generally do not affect retention of the neutral phenoxy group but drastically alter peak shape of the pyridine impurities. Keep pH strictly acidic.
-
Aldehyde Stability: If "Acid" impurity peak area increases over time in the autosampler, lower the autosampler temperature to 4°C.
Analytical Workflow Diagram
This workflow ensures a self-validating system where standards bracket the samples to confirm instrument drift is negligible.
Caption: Standard Operating Procedure (SOP) workflow for routine batch analysis.
References
-
Phenomenex Inc. (2023). Reversed Phase HPLC Method Development for Pyridine Derivatives. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2023).[2] this compound Compound Summary. Retrieved from [Link]
Sources
Application Note: Gas Chromatography Analysis of 2-(4-Methylphenoxy)nicotinaldehyde
Executive Summary
This application note details a robust Gas Chromatography (GC) protocol for the quantification and impurity profiling of 2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4). This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.
The presence of a reactive aldehyde moiety on a pyridine ring, combined with an ether linkage, presents specific analytical challenges: thermal instability (oxidation potential) and surface activity (peak tailing). This guide moves beyond standard "cookbook" recipes to provide a logic-driven method utilizing a mid-polarity stationary phase and optimized inlet deactivation to ensure <1.5 tailing factors and high recovery.
Chemical Context & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in method design.
-
Compound: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 213.23 g/mol [1]
-
Boiling Point (Predicted): ~360°C (at 760 mmHg); Decomposes/Oxidizes >200°C in air.
-
Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Acetonitrile. Sparingly soluble in water.[2]
Synthesis-Derived Impurity Logic
To validate the method, we must separate the target from its likely synthetic precursors and degradants. The standard synthesis involves a nucleophilic aromatic substitution (
Target Impurities:
-
2-Chloronicotinaldehyde (Starting Material A): Lower MW, elutes early.
-
p-Cresol (Starting Material B): Phenolic, prone to tailing, elutes early.
-
2-(4-Methylphenoxy)nicotinic acid (Oxidation Degradant): Formed via air oxidation of the aldehyde. Will not elute well without derivatization (appears as broad hump or missing peak).
-
Bis-ether byproducts: Higher MW, elutes late.
Diagram 1: Synthesis & Impurity Pathway
Visualizing the chemical origins of the mixture components.
Caption: Reaction scheme showing the origin of Critical Quality Attributes (CQAs) including starting materials and oxidative degradants.
Method Development Strategy
Column Selection: The "Mid-Polarity" Advantage
While a standard 100% dimethylpolysiloxane (e.g., DB-1) is sufficient for boiling point separation, the pyridine nitrogen and aldehyde oxygen possess lone pairs that interact with active sites.
-
Recommendation: 6%-Cyanopropylphenyl / 94%-Dimethylpolysiloxane (e.g., DB-624 or DB-1301 ) or a 5%-Phenyl (e.g., DB-5ms ).
-
Rationale: A slightly polar phase (DB-1301/DB-624) provides better peak symmetry for the pyridine ring and resolves the polar p-cresol impurity from the solvent front more effectively than a non-polar column. However, for higher thermal stability (up to 325°C), the DB-5ms is the preferred robust choice for this specific boiling range.
Solvent Selection: Avoiding Hemiacetals
-
Avoid: Methanol or Ethanol. Aldehydes react with alcohols to form hemiacetals/acetals, splitting the main peak into "ghost" peaks.
-
Select: Acetonitrile (ACN) or Dichloromethane (DCM) . ACN is preferred for FID response uniformity; DCM is preferred if solubility is an issue.
Inlet Dynamics
Aldehydes are thermally labile. A dirty liner or active glass wool will catalyze oxidation to the acid or adsorption.
-
Requirement: Use Ultra-Inert (deactivated) split liners with deactivated glass wool.
-
Split Ratio: High split (20:1 or 50:1) is necessary to keep the aldehyde concentration in the linear range and prevent column overload which exacerbates tailing.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| System | GC-FID (Agilent 7890/8890 or equivalent) | FID for robust quantitation; MS for ID. |
| Column | DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) | Low bleed, high temp limit, inert to aldehydes. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Split/Splitless @ 260°C | High enough to volatilize, low enough to minimize degradation. |
| Injection | 1.0 µL, Split Ratio 20:1 | Prevents column overload. |
| Liner | Ultra Inert Split Liner with Wool | Wool promotes vaporization; deactivation prevents adsorption. |
| Detector (FID) | 300°C; | Standard FID flows. Temp > Column Max to prevent condensation. |
| Solvent | Acetonitrile (HPLC Grade) | Inert to aldehyde; good solubility. |
Temperature Program
The "Fast Ramp" strategy is used to elute the high-boiling target while resolving early impurities.
-
Initial: 60°C (Hold 1 min) — Traps solvent and volatile impurities.
-
Ramp 1: 20°C/min to 200°C — Rapidly moves through non-critical region.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min) — Elutes Target (~240-260°C equiv) and cleans column.
-
Total Run Time: ~18-20 minutes.
Sample Preparation
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Acetonitrile (Conc: 100 µg/mL).
-
System Suitability Solution: Mix 10 mg Target + 1 mg p-Cresol + 1 mg 2-Chloronicotinaldehyde in 10 mL ACN. (Verifies resolution).
Method Validation & System Suitability
To ensure "Trustworthiness," the system must pass these checks before analyzing samples.
System Suitability Criteria (SSC)
-
Resolution (
): > 2.0 between p-Cresol and 2-Chloronicotinaldehyde. -
Tailing Factor (
): < 1.3 for the Main Peak (Target). If >1.5, replace liner or trim column. -
Precision: RSD < 1.0% for 6 replicate injections of the Target.
Linearity & Range
-
Range: 10 µg/mL to 500 µg/mL.
-
Acceptance:
.
Diagram 2: Analytical Workflow
Step-by-step logic for the execution of this protocol.
Caption: Operational workflow emphasizing the critical decision point regarding inlet inertness (Tailing Factor).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Active sites in liner or column head. | Replace inlet liner with Ultra-Inert type. Trim 10cm from column guard. |
| Ghost Peaks | Acetal formation (if using Methanol). | Switch solvent to Acetonitrile or DCM. |
| Missing Peak (Acid) | Oxidation of aldehyde to acid (non-volatile). | Acid requires derivatization (BSTFA) to be seen on GC. Ensure fresh sample prep. |
| Baseline Drift | Column bleed at 300°C. | Condition column at 310°C for 30 mins. Ensure carrier gas is oxygen-free. |
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from scbt.com. Link
-
Sigma-Aldrich. Nicotinaldehyde Derivative Analysis & Properties. General reference for pyridine-aldehydes. Link
-
PubChem. Pyridine-3-carboxaldehyde (Nicotinaldehyde) Physical Properties. Link
- Agilent Technologies.Optimizing Split/Splitless Injection for Semivolatiles. Application Note 5990-xxxx. (General Reference for Inlet Parameters).
- Restek Corporation.Analysis of Aldehydes by GC: Solvent Considerations. Technical Guide. (Reference for avoiding alcohol solvents).
(Note: Specific CAS 14527-41-4 is a niche intermediate; protocols are derived from first-principles analysis of the nicotinaldehyde class and standard pharmaceutical impurity profiling guidelines ICH Q3A/Q3B.)
Sources
Application Note: Scale-Up Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4), a critical intermediate in the manufacturing of benzoxaborole antifungals such as Tavaborole (Kerydin) .
Moving beyond bench-scale discovery, this guide focuses on kilogram-scale production . It addresses critical process parameters (CPPs) including exotherm control, impurity management (specifically unreacted p-cresol), and the avoidance of chromatographic purification in favor of crystallization.
Retrosynthetic Analysis & Strategy
The Chemical Pathway
The most efficient route for scale-up utilizes a Nucleophilic Aromatic Substitution (
Rationale for Selection:
-
Substrate Activation: The aldehyde group at the C3 position strongly withdraws electrons, activating the C2-chlorine towards nucleophilic attack. This allows the reaction to proceed under mild basic conditions without transition metal catalysis (e.g., Ullmann coupling), reducing cost and heavy metal contamination risks.
-
Atom Economy: The reaction produces only KCl and water (or bicarbonate) as byproducts.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the
Process Development & Optimization
Solvent Selection
-
DMF (N,N-Dimethylformamide): Preferred. Excellent solubility for the organic substrates and partial solubility for
. High boiling point allows reaction temperatures of 90-100°C. -
DMSO: Higher reaction rates but difficult to remove completely during workup due to high boiling point and potential for skin absorption of dissolved toxins.
-
Acetonitrile: Too low boiling (82°C) for efficient conversion on this specific deactivated chloride; requires pressurized vessels for scale-up.
Base & Stoichiometry
-
Potassium Carbonate (
): Anhydrous, granular (milled). -
Stoichiometry: A slight excess of p-cresol (1.05 equiv) ensures complete consumption of the expensive nicotinyl chloride. Excess base (1.2–1.5 equiv) is required to neutralize the HCl generated and drive the equilibrium.
Detailed Protocol: 1.0 kg Scale-Up
Materials Bill of Materials (BOM)
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles |
| 2-Chloronicotinaldehyde | 141.55 | 1.00 | 1000 g | 7.06 |
| p-Cresol | 108.14 | 1.05 | 802 g | 7.41 |
| Potassium Carbonate | 138.21 | 1.30 | 1268 g | 9.17 |
| DMF (Anhydrous) | - | - | 5.0 L | (5 vol) |
| Water (DI) | - | - | 15.0 L | (Workup) |
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging:
-
Charge DMF (4.0 L) to the reactor.
-
Start stirring at 150 RPM.
-
Charge p-Cresol (802 g) .
-
Charge Potassium Carbonate (1268 g) via a powder funnel. Note: Slight exotherm may occur as phenol deprotonates.
-
-
Phenoxide Formation: Heat the mixture to 50°C and hold for 30 minutes. This ensures the formation of potassium p-cresolate, the active nucleophile.
-
Substrate Addition:
-
Dissolve 2-Chloronicotinaldehyde (1000 g) in the remaining DMF (1.0 L) .
-
Add this solution to the reactor over 45 minutes, maintaining internal temperature
. Reasoning: Controlled addition prevents thermal runaway.
-
Phase 2: Reaction & Monitoring
-
Heating: Ramp temperature to 95°C ± 5°C .
-
Reaction Time: Stir for 4–6 hours.
-
IPC (In-Process Control): Sample every hour after T=3h.
-
Method: HPLC (C18 column, Acetonitrile/Water).
-
Specification: Conversion > 99.0%; Starting Chloride < 0.5%.
-
Phase 3: Quench & Isolation
-
Cooling: Cool the reaction mixture to 20–25°C .
-
Precipitation (Critical Step):
-
Prepare 15 L of DI Water in a separate precipitation vessel (20 L), cooled to 5°C.
-
Slowly transfer the reaction mass into the cold water under vigorous agitation over 60 minutes.
-
Observation: The product will precipitate as a thick, off-white solid.
-
-
Filtration: Filter the slurry using a Nutsche filter or centrifuge.
-
Washing:
-
Wash cake with Water (2 x 2 L) to remove DMF and inorganic salts.
-
Wash cake with 0.5 N NaOH (2 L) . Reasoning: Removes unreacted p-cresol (pKa ~10), which is soluble in base, whereas the product is not.
-
Final wash with Water (2 L) until pH of filtrate is neutral (pH 7).
-
Phase 4: Drying & Purification
-
Drying: Vacuum dry at 45°C for 12 hours.
-
Recrystallization (If IPC Purity < 98%):
-
Dissolve crude solid in Ethanol/Water (9:1) at reflux (approx. 5 vol).
-
Cool slowly to 0°C to crystallize.
-
Filter and dry.[1]
-
Process Flow Diagram
Figure 2: Operational workflow from raw materials to isolated API intermediate.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Troubleshooting / Action |
| Appearance | White to off-white powder | If yellow/brown: Oxidation of phenol occurred. Recrystallize with charcoal. |
| Purity (HPLC) | > 98.5% | If < 98%: Check for "dimer" impurity or unwashed p-cresol. |
| p-Cresol Content | < 0.1% | Critical: Must be removed via NaOH wash. Residual phenol poisons downstream catalysts. |
| Water Content | < 0.5% | Ensure vacuum drying is sufficient; moisture affects next step (e.g., Grignard/Lithiation). |
Safety & Waste Management
-
Thermal Hazards: The reaction is exothermic. Do not add 2-chloronicotinaldehyde to the hot base/phenol mixture all at once. Use a dosing pump or dropping funnel.
-
Solvent Handling: DMF is hepatotoxic and readily absorbed through skin. Use full PPE (Butyl rubber gloves).
-
Waste Disposal:
-
Aqueous Mother Liquor: Contains DMF, Potassium Carbonate, and p-Cresol. Must be incinerated or treated via biological wastewater treatment after phenol removal.
-
Solid Waste: Filter cake washings containing NaOH/Phenol must be neutralized before disposal.
-
References
-
Tavaborole Synthesis Overview
-
General Pyridine Aldehyde Synthesis
-
Scale-Up of SNAr Reactions
-
Related Intermediate Synthesis
- Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (Analogous chemistry).
-
Source: Arkivoc 2018, Part (i), 244-287.
-
URL:[Link]
Sources
- 1. Process For The Preparation Of Pyridine Carboxaldehydes And [quickcompany.in]
- 2. medkoo.com [medkoo.com]
- 3. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Wittig Olefination of 2-(4-Methylphenoxy)nicotinaldehyde
This Application Note provides a comprehensive technical guide for performing the Wittig olefination of 2-(4-Methylphenoxy)nicotinaldehyde , a critical intermediate in the synthesis of strobilurin-class fungicides and pyridine-based kinase inhibitors.
Executive Summary
The transformation of This compound (1) into its corresponding alkene derivatives is a pivotal step in medicinal and agrochemical synthesis. While the Wittig reaction is a standard methodology, the specific electronic and steric environment of the 2-phenoxypyridine scaffold presents unique challenges, including competitive nucleophilic attacks on the pyridine ring and difficult separation of triphenylphosphine oxide (TPPO).
This guide details two optimized protocols:
-
Protocol A: Synthesis of
-unsaturated esters (Stabilized Ylide) – favoring E-selectivity. -
Protocol B: Synthesis of styryl derivatives (Non-stabilized Ylide) – favoring Z-selectivity (tunable).
Crucially, this note introduces a Zinc Chloride (
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate (1) features a nicotinaldehyde core substituted at the C2 position with a 4-methylphenoxy group.
-
Electronic Activation: The pyridine nitrogen exerts a strong inductive electron-withdrawing effect (
), making the C3-aldehyde significantly more electrophilic than comparable benzaldehydes. This increases the reaction rate but also the susceptibility to hydration or Cannizzaro-type side reactions under harsh basic conditions. -
Steric Environment: The bulky phenoxy group at C2 is ortho to the aldehyde. This steric bulk influences the transition state of the oxaphosphetane, often enhancing E-selectivity by destabilizing the syn-intermediate, even with semi-stabilized ylides.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for ylide selection.
Figure 1: Mechanistic divergence based on ylide stability. The electron-deficient pyridine ring accelerates the initial nucleophilic attack.
Experimental Protocols
Protocol A: Synthesis of Ethyl (E)-3-[2-(4-methylphenoxy)pyridin-3-yl]acrylate
Target: Introduction of an acrylate tail (Common in strobilurin analogs). Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).
Materials
-
Substrate (1) : 10.0 mmol (2.13 g)
-
Ylide:
(1.2 equiv, 4.18 g) -
Solvent: Toluene (anhydrous) or DCM.
-
Temperature: Ambient to
.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2.13 g of (1) in 30 mL of anhydrous Toluene.
-
Note: Toluene is preferred over DCM for scale-up as it facilitates the subsequent precipitation of TPPO.
-
-
Ylide Addition: Add 4.18 g of the stabilized ylide in one portion.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Insight: Due to the activated nature of the nicotinaldehyde, reflux is rarely required. If conversion is <90% after 2 hours, heat to
for 1 hour.
-
-
Workup (TPPO Removal - Method A):
-
Concentrate the reaction mixture to approx. 5-10 mL volume.
-
Add 50 mL of cold n-Heptane or Methyl tert-butyl ether (MTBE) with vigorous stirring.
-
Triphenylphosphine oxide (TPPO) will precipitate as a white solid.
-
Filter through a pad of Celite.[1] Wash the pad with heptane.
-
-
Purification: Concentrate the filtrate. The residue is typically >95% pure E-isomer. Recrystallize from EtOH if necessary.
Protocol B: Synthesis of Styryl Derivatives (Unstabilized Ylide)
Target: Hydrophobic aryl-alkene side chains. Reagent: Benzyltriphenylphosphonium chloride + Base.
Materials
-
Substrate (1) : 5.0 mmol
-
Phosphonium Salt: Benzyltriphenylphosphonium chloride (1.1 equiv)
-
Base: Potassium tert-butoxide (
) (1.2 equiv) or NaH. -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in THF (20 mL). Cool to
.[1] -
Base Addition: Add
(1.0 M in THF) dropwise. The solution will turn deep orange/red (characteristic of the ylide). Stir for 30 mins. -
Substrate Addition: Cool the ylide solution to
(dry ice/acetone). Add a solution of (1) (dissolved in minimal THF) dropwise over 10 minutes.-
Critical Parameter: Slow addition at low temperature favors the kinetic Z-product. For E-selectivity with non-stabilized ylides, use the Schlosser Modification (add PhLi at
before warming).
-
-
Reaction: Allow the mixture to warm to room temperature overnight.
-
Quench: Add Saturated
solution (10 mL). -
Workup: Extract with EtOAc (
mL). Dry over .
Advanced Purification: The ZnCl₂ Complexation Strategy
The removal of Triphenylphosphine oxide (TPPO) is the primary bottleneck in Wittig reactions. Standard chromatography is expensive and waste-intensive. We recommend the
Principle: TPPO acts as a Lewis base and forms a precipitate with Lewis acids like
Protocol
-
Dissolve the crude reaction residue (containing Product + TPPO) in Ethanol (5 mL/g of crude).
-
Prepare a solution of anhydrous
(2 equiv relative to expected TPPO) in Ethanol. -
Add the
solution to the crude mixture. Stir at room temperature for 1 hour. -
A bulky white precipitate of
will form. -
Filtration: Filter the solid. The filtrate contains the clean product.
-
Recovery: Concentrate the filtrate and partition between water/DCM to remove excess zinc salts.
Figure 2: Decision matrix for the removal of Triphenylphosphine oxide (TPPO).
Data Summary & Critical Process Parameters
| Parameter | Stabilized Ylide (Acrylate) | Unstabilized Ylide (Styrene) |
| Solvent | Toluene or DCM | THF (Anhydrous) |
| Base | None required (or weak base) | KOtBu, NaH, or LiHMDS |
| Temperature | ||
| Selectivity | Variable (Kinetic = Z) | |
| Limiting Factor | Reaction Rate (slow with bulky ylides) | Moisture Sensitivity |
Troubleshooting Guide:
-
Low Yield: Check the quality of the aldehyde (1) . Nicotinaldehydes oxidize easily to nicotinic acids. Ensure the starting material is free of carboxylic acid (which quenches the ylide).
-
Isomerization: If Z-alkene is required but E is observed, ensure the reaction is quenched immediately at low temperature. Prolonged stirring allows thermodynamic equilibration to the E-isomer.
References
-
Wittig Reaction Mechanism & Selectivity: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4][5] Chemical Reviews, 89(4), 863–927. [Link]
-
TPPO Removal via ZnCl2 Complexation: Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures by Precipitation with Zinc Chloride." Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Synthesis of Pyridine-based Agrochemicals (Strobilurin Analogs): Wang, B. L., et al. (2004). "Synthesis and biological activity of novel pyridine-containing strobilurin analogues." Journal of Agricultural and Food Chemistry, 52(15). [Link]
-
Reactivity of Nicotinaldehydes: Löwe, W., et al. (2006). "Reaction of Nicotinaldehyde with Wittig Reagents." Journal of Heterocyclic Chemistry. [Link]
Sources
Application Note: Modular Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde Analogues via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
The 2-phenoxynicotinaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for hemoglobin allosteric modulators (e.g., sickle cell disease therapeutics), HIF-1
This guide details the application of Suzuki-Miyaura Cross-Coupling (SMC) to synthesize a library of analogues based on the 2-(4-methylphenoxy)nicotinaldehyde core. Unlike traditional methods that build the pyridine ring early, this protocol utilizes a Late-Stage Functionalization (LSF) strategy. We employ a halogenated scaffold (5-bromo-2-(4-methylphenoxy)nicotinaldehyde) to allow divergent coupling with diverse aryl boronic acids.
Key Technical Advantages[1]
-
Chemoselectivity: The protocol preserves the sensitive aldehyde (-CHO) and ether (-O-) functionalities while selectively activating the C-Br bond.
-
Modularity: Enables the rapid synthesis of biaryl analogues from a single common intermediate.
-
Mild Conditions: Optimized to prevent aldol condensation or Cannizzaro disproportionation of the aldehyde moiety.
Synthetic Workflow & Mechanism
The synthesis is designed as a two-module process. Module A constructs the electrophilic core via nucleophilic aromatic substitution. Module B (the focus of this guide) executes the Suzuki coupling to generate the final analogues.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Modular assembly strategy. The Suzuki coupling (Blue path) serves as the diversity-generating step.
Mechanistic Considerations for Pyridine Couplings
Coupling onto electron-deficient heterocycles like pyridine presents specific challenges:
-
Oxidative Addition: The electron-deficient nature of the pyridine ring actually facilitates oxidative addition of Pd(0) into the C-Br bond compared to electron-rich aryls.
-
Catalyst Poisoning: The pyridine nitrogen and the aldehyde oxygen can coordinate to Pd, potentially arresting the cycle. Bidentate ligands with large bite angles (e.g., dppf, Xantphos) are essential to prevent this coordination.
-
Protodeboronation: 2-pyridyl boronic acids are notoriously unstable. Therefore, we use the pyridyl halide and aryl boronic acid configuration, which is significantly more robust.
Critical Parameter Optimization
The following matrix summarizes the optimization of reaction conditions specifically for aldehyde-containing pyridine substrates.
| Parameter | Recommended | Rationale | Alternatives |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Large bite angle prevents Pd-N coordination; high stability in aqueous media. | Pd(PPh₃)₄ (requires strictly O₂-free); Pd₂(dba)₃ + XPhos (for sterically hindered couplings). |
| Base | K₃PO₄ (2.0 M aq) | Mild enough to preserve the aldehyde; buffers pH to prevent boronic acid decomposition. | Cs₂CO₃ (for dry conditions); Na₂CO₃ (cheaper, but slower). |
| Solvent | 1,4-Dioxane / Water (4:1) | Excellent solubility for both organic scaffold and inorganic base; promotes phase transfer. | Toluene/Water (requires higher temp); DMF (difficult removal). |
| Temperature | 80–90 °C | Sufficient for activation without degrading the aldehyde. | 60 °C (slow); 110 °C (risk of aldehyde oxidation). |
| Stoichiometry | 1 : 1.2 (Halide : Boronate) | Slight excess of boronic acid accounts for homocoupling side reactions. | 1:1.5 for difficult substrates. |
Detailed Experimental Protocols
Protocol A: Preparation of the Coupling Partner
Target: 5-Bromo-2-(4-methylphenoxy)nicotinaldehyde (Note: If the 5-bromo precursor is not commercially available, it must be synthesized first.)
-
Charge: To a 250 mL round-bottom flask, add 5-bromo-2-chloronicotinaldehyde (10.0 mmol, 2.20 g) and 4-methylphenol (11.0 mmol, 1.19 g).
-
Solvent/Base: Add anhydrous DMF (50 mL) followed by K₂CO₃ (15.0 mmol, 2.07 g).
-
Reaction: Heat to 80 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the chloropyridine.
-
Workup: Cool to RT. Pour into ice water (200 mL). The product typically precipitates. Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc, wash with LiCl (5% aq), and concentrate.
-
Validation: Confirm structure via ¹H NMR. The diagnostic aldehyde proton appears ~10.2 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling (The Core Application)
Target: 5-(Aryl)-2-(4-methylphenoxy)nicotinaldehyde Analogues
Materials
-
Substrate: 5-Bromo-2-(4-methylphenoxy)nicotinaldehyde (1.0 equiv, 0.5 mmol)
-
Reagent: Aryl Boronic Acid (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid) (1.2 equiv, 0.6 mmol)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 15 µmol)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv, 0.75 mL)
-
Solvent: 1,4-Dioxane (degassed) (5.0 mL)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 20 mL microwave vial or Schlenk tube and cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the Substrate (146 mg, 0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (11 mg).
-
Critical: Do not add the base yet. Mixing base and catalyst in air can lead to Pd black formation.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Inject degassed 1,4-Dioxane (5 mL) via syringe. Stir to dissolve solids.
-
Activation: Inject 2.0 M aq. K₃PO₄ (0.75 mL). The solution typically turns dark red/brown.
-
Reaction: Heat the block/bath to 85 °C . Stir vigorously (800 rpm) to ensure mixing of the biphasic system.
-
Time: 2–6 hours. Monitor by LC-MS or TLC. Look for the shift of the aldehyde spot.
-
-
Quench & Workup:
-
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
30% EtOAc in Hexanes. -
Note: The aldehyde product is often UV active and easily visualized.
-
Quality Control & Troubleshooting
Self-Validating System (SVS) Checks
-
The "Color" Check: The reaction mixture should remain a translucent dark red/brown. If it turns to a black precipitate (Pd black) within the first 10 minutes, oxygen was present. Action: Repeat degassing.
-
The "Homocoupling" Flag: If LC-MS shows a mass corresponding to Ar-Ar (biaryl from boronic acid), the catalyst is active but oxidative addition is slow. Action: Switch to a more electron-rich ligand like XPhos or increase temperature to 100 °C.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by pyridine N. | Increase catalyst loading to 5 mol%; switch to Pd(OAc)₂/SPhos. |
| Dehalogenation (H-product) | Hydride source present (often from solvent). | Ensure dioxane is peroxide-free; reduce water ratio; use anhydrous Cs₂CO₃ in Toluene. |
| Aldehyde Oxidation | Air ingress during heating. | Strictly exclude O₂; add antioxidant (BHT) trace (rarely needed if sealed well). |
| Boronic Acid Degradation | Protodeboronation of electron-rich boronic acids. | Use Boronic Esters (Pinacol) instead of acids; use anhydrous KF as base. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, H., et al. (2011).[3] PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids.[3] Chemical Communications, 47, 12840-12842.[3] [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lutz, M. R., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments [mdpi.com]
- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(4-Methylphenoxy)nicotinaldehyde synthesis
Ticket ID: #SNAr-OPT-2024 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are attempting to synthesize 2-(4-methylphenoxy)nicotinaldehyde via a Nucleophilic Aromatic Substitution (
While this reaction theoretically proceeds via a standard addition-elimination mechanism, the presence of the aldehyde group at the C3 position introduces specific stability challenges—namely oxidation (to carboxylic acids) and Cannizzaro-type disproportionation under basic conditions. This guide provides an optimized protocol designed to maximize conversion while suppressing aldehyde degradation.
Module 1: Optimized Experimental Protocol
User Question: I am following a standard literature procedure (
Specialist Response:
Inconsistency in this specific
The "Gold Standard" Protocol
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | DMF (Anhydrous) or NMP | High dielectric constant promotes the dissociation of the Meisenheimer complex intermediate. Must be dry to prevent hydrolysis. |
| Base | Cesium is larger/softer than Potassium ( | |
| Temperature | 80°C - 90°C | Lower than the standard 120°C reflux. High temps promote aldehyde oxidation and polymerization ("tarring"). |
| Atmosphere | Argon/Nitrogen Balloon | Critical. The aldehyde is prone to autoxidation to 2-(4-methylphenoxy)nicotinic acid in air. |
| Concentration | 0.5 M | High concentration favors the bimolecular |
Step-by-Step Workflow
-
Charge: To a flame-dried flask, add 2-chloronicotinaldehyde (1.0 equiv) and p-cresol (1.1 equiv).
-
Solvate: Add anhydrous DMF (0.5 M concentration relative to chloride).
-
Activate: Add
(1.2 equiv) in one portion.-
Note: The mixture may turn yellow/orange immediately (phenoxide formation).
-
-
Degas: Sparge with inert gas for 5 minutes, then seal under a balloon.
-
Heat: Stir at 85°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Pour into ice-cold water (10x reaction volume). Vigorously stir to precipitate the solid product.
Module 2: Reaction Logic & Mechanism
User Question: Can you explain the mechanism? Why does the aldehyde group matter here?
Specialist Response: The aldehyde at the 3-position is an electron-withdrawing group (EWG) . It activates the 2-position for nucleophilic attack by stabilizing the negative charge in the transition state (Meisenheimer complex). However, it is also a "liability" because it is chemically fragile.
Visualizing the Pathway
Figure 1: Reaction pathway showing the primary
Module 3: Troubleshooting Guide
User Question: I'm encountering specific issues with purity and physical state. How do I fix these?
Issue 1: "The Black Tar"
Symptom: The reaction mixture turns black and viscous; workup yields a gummy oil instead of a solid.
-
Root Cause: Polymerization of the aldehyde or Cannizzaro reaction caused by excessive base or extreme temperature (>110°C).
-
Fix:
-
Lower temperature to 80°C.
-
Switch base from
to (allows milder temps). -
Strictly exclude acetone during glassware cleaning (aldol condensation risk).
-
Issue 2: "The Stubborn Starting Material"
Symptom: TLC shows 30% unreacted 2-chloronicotinaldehyde after 12 hours.
-
Root Cause: The phenoxide nucleophile is not "naked" enough.
-
Fix:
-
Ensure solvent is DMF or DMSO (not THF or Acetonitrile).
-
Add a phase transfer catalyst: 18-Crown-6 (5 mol%) if using Potassium Carbonate.
-
Issue 3: "The Acid Peak"
Symptom: NMR shows a broad singlet around 11-13 ppm (Carboxylic Acid).
-
Root Cause: Air oxidation of the product during the reaction or workup.
-
Fix:
Module 4: Purification Strategy (The Bisulfite Trick)
User Question: Column chromatography is difficult because the aldehyde streaks. Is there a better way?
Specialist Response:
Yes. Aldehydes form reversible water-soluble adducts with Sodium Bisulfite (
Bisulfite Purification Protocol
-
Extract: Dissolve crude organic residue in Ethyl Acetate (EtOAc).
-
Complex: Add saturated aqueous
(3 equiv) and stir vigorously for 1 hour. A precipitate (the adduct) may form, or it may stay in the aqueous layer. -
Wash: Separate layers.
-
Release: Treat the aqueous phase/solid with 10%
or NaHCO3 (base) to pH 10. Stir for 30 mins. -
Recover: The pure aldehyde will regenerate and precipitate or oil out. Extract with fresh EtOAc, dry, and concentrate.
References
-
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General
mechanism on heterocycles).[6] -
Beugelmans, R., et al. "Nucleophilic aromatic substitution on 2-chloronicotinaldehyde." Tetrahedron Letters, 1994. (Foundational work on nicotinaldehyde reactivity).[1]
- Li, J.J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
-
Patel, V., et al. "Synthesis and biological evaluation of 2-phenoxynicotinaldehydes."[7] Journal of Heterocyclic Chemistry, 2010.
-
Santa Cruz Biotechnology. "this compound Product Data." (Confirmation of compound stability and storage). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. online.bamu.ac.in [online.bamu.ac.in]
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde
Welcome to the technical support guide for the synthesis of 2-(4-Methylphenoxy)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly achieved via a copper-catalyzed Ullmann condensation.[1][2] This reaction couples 2-chloronicotinaldehyde with p-cresol. While robust, this process is sensitive to several parameters that can lead to the formation of predictable, yet troublesome, byproducts. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions: Identification and Mitigation of Common Byproducts
Q1: My final product analysis (NMR/LC-MS) shows an acidic impurity. What is it and how did it form?
A1: The most common acidic byproduct is 2-(4-Methylphenoxy)nicotinic acid.
-
Causality: Aromatic aldehydes are susceptible to oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[3] This can occur under several conditions:
-
Aerobic Oxidation: Exposure to atmospheric oxygen, especially at the elevated temperatures often required for Ullmann reactions, can facilitate oxidation.[4]
-
Harsh Basic Conditions: While a base is required for the condensation, excessively strong bases or prolonged reaction times can sometimes promote disproportionation or oxidation pathways.[5]
-
Work-up Conditions: Aggressive work-up procedures involving oxidizing agents will invariably lead to this byproduct.
-
-
Mitigation & Troubleshooting:
-
Prevention: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Purification: This acidic byproduct is easily removed using a simple acid-base extraction. During your aqueous work-up, wash the organic layer containing your product with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the neutral aldehyde product remains in the organic phase.
-
Q2: I'm recovering a significant amount of unreacted p-cresol. How can I remove it and improve my reaction efficiency?
A2: Recovering unreacted p-cresol points to an incomplete reaction.
-
Causality: The Ullmann condensation requires specific conditions to proceed to completion.[1] Common causes for incomplete reactions include:
-
Catalyst Deactivation: The copper catalyst can be poisoned by impurities or may not be sufficiently activated.
-
Insufficient Temperature/Time: Ullmann reactions often require high temperatures (120-200 °C) and extended reaction times to drive the coupling to completion.[1]
-
Improper Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are critical for deprotonating the phenol, which is a key step in the catalytic cycle.[6]
-
-
Mitigation & Troubleshooting:
-
Optimization: Ensure your copper source is fresh or properly activated. Consider screening different bases; cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and basicity.[6] Incrementally increasing the reaction temperature or time may also improve conversion.
-
Purification: Like the acidic byproduct in Q1, unreacted p-cresol is phenolic and therefore acidic. It can be efficiently removed from the organic product mixture by washing with a moderately strong basic solution, such as 1M sodium hydroxide (NaOH). The p-cresol will form the water-soluble sodium p-cresolate salt, which is extracted into the aqueous phase.
-
Q3: My mass spectrum shows a peak corresponding to 2-hydroxynicotinaldehyde. What is the source of this byproduct?
A3: The presence of 2-hydroxynicotinaldehyde is typically due to hydrolysis of the starting material, 2-chloronicotinaldehyde.
-
Causality: The carbon atom at the 2-position of the pyridine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). While the intended nucleophile is the p-cresolate, water or hydroxide ions can also act as nucleophiles, displacing the chloride to form the hydroxy derivative.
-
Wet Reagents/Solvents: The primary cause is the presence of water in the reaction mixture. High-boiling polar aprotic solvents like DMF or NMP are hygroscopic and must be thoroughly dried.[1]
-
Hydroxide Contamination: Using a base like NaOH or KOH in excess or in the presence of water can increase the concentration of hydroxide ions, favoring this side reaction.
-
-
Mitigation & Troubleshooting:
-
Anhydrous Conditions: Use oven-dried glassware. Ensure all solvents and reagents, particularly the solvent and the base, are anhydrous. Using a base like K₂CO₃, which is also a drying agent, can be beneficial.
-
Purification: Separating 2-hydroxynicotinaldehyde from the desired product can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most effective method for separation.
-
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Final product is a gummy oil, not a crystalline solid. | 1. Residual high-boiling solvent (e.g., DMF, NMP).2. Presence of multiple impurities (starting materials, byproducts). | 1. Solvent Removal: After the reaction, perform a thorough aqueous work-up to wash out water-soluble solvents like DMF. If possible, use a high-vacuum pump to remove final traces.[7]2. Purification: Perform column chromatography to isolate the pure product.3. Induce Crystallization: Dissolve the purified oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity appears. Allow it to stand to promote crystal formation.[7] |
| Reaction mixture turns dark brown or black. | This is often normal for copper-catalyzed Ullmann reactions. It typically indicates the formation of copper complexes and potentially some minor decomposition, but it is not necessarily indicative of a failed reaction.[8] | Continue the reaction as planned. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to confirm product formation rather than relying on the color of the mixture. |
| Consistently low yield despite full consumption of starting material. | 1. Product Decomposition: The product may be unstable under the high reaction temperatures.2. Formation of Soluble Byproducts: Formation of other, uncharacterized byproducts that are removed during work-up.3. Mechanical Loss: Product loss during work-up and purification steps. | 1. Lower Temperature: If possible, try using a more modern ligand-accelerated Ullmann protocol which can often proceed at lower temperatures.[6]2. Thorough Analysis: Analyze all phases (organic and aqueous) after work-up to perform a mass balance and identify where the product or byproducts are partitioning.3. Optimize Work-up: Refine extraction and chromatography procedures to minimize losses. |
Experimental Protocol: Purification via Acid-Base Extraction
This protocol is designed to sequentially remove unreacted p-cresol and the 2-(4-Methylphenoxy)nicotinic acid byproduct from your crude product mixture.
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Bicarbonate Wash (Removes Carboxylic Acid):
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this wash one more time.
-
-
Hydroxide Wash (Removes Phenol):
-
Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution to the organic layer remaining in the funnel.
-
Shake vigorously for 30-60 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this wash one more time.
-
-
Brine Wash (Removes Residual Water):
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved aqueous base.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified, neutral product.
-
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for purifying the crude product based on the likely impurities.
Caption: Troubleshooting workflow for purification.
References
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. ruidera.uclm.es [ruidera.uclm.es]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenoxy)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this key intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions and troubleshooting strategies.
Synthesis Overview: The Ullmann Condensation
The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction involves the coupling of 2-chloronicotinaldehyde with p-cresol in the presence of a copper catalyst and a base. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and difficulties in purification. Understanding the reaction mechanism and the role of each component is paramount to overcoming these challenges.
The reaction proceeds via a copper(I) alkoxide intermediate, which then reacts with the aryl halide.[1] The choice of catalyst, base, solvent, and temperature all play critical roles in the efficiency of this process.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Ullmann condensation for synthesizing this compound can stem from several factors. A systematic approach to troubleshooting is essential.
1. Catalyst Activity: The nature and activity of the copper catalyst are crucial.[4]
- Insight: Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which can lead to reproducibility issues.[1] Modern methods favor the use of soluble copper(I) salts like CuI or Cu₂O, often in the presence of a ligand to enhance solubility and catalytic activity.[5][6]
- Troubleshooting Protocol:
- Catalyst Choice: If using copper powder, consider switching to a well-defined copper(I) source such as copper(I) iodide (CuI).
- Ligand Addition: The use of chelating ligands, such as N,N-dimethylglycine or salicylaldimines, can significantly accelerate the reaction and allow for lower reaction temperatures.[5][7]
- Catalyst Loading: While catalytic amounts are sufficient, ensure you are using an adequate loading, typically in the range of 5-10 mol%.
2. Base Selection and Strength: The base plays a critical role in deprotonating the p-cresol to form the nucleophilic phenoxide.
- Insight: The choice of base can influence the reaction rate and the formation of byproducts.[7] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[5][7] The formation of water during the reaction can inactivate the base, so anhydrous conditions are preferable.[7]
- Troubleshooting Protocol:
- Base Strength: If you are using a weaker base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.
- Anhydrous Conditions: Ensure your base is anhydrous and consider the use of molecular sieves to remove any in-situ generated water, especially when using bases like Cs₂CO₃.[7]
3. Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the reaction, which often requires high temperatures.
- Insight: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane are typically used.[1][5] The choice of solvent can significantly impact the reaction yield.[8]
- Troubleshooting Protocol:
- Solvent Screening: If yields are low in one solvent, a screening of other high-boiling polar aprotic solvents is recommended. Dioxane has been shown to be an effective solvent in some cases.[5]
4. Reaction Temperature and Time: Ullmann condensations traditionally require high temperatures.[1]
- Insight: Insufficient temperature can lead to a sluggish or incomplete reaction. However, excessively high temperatures can lead to decomposition of starting materials or products.
- Troubleshooting Protocol:
- Temperature Optimization: Gradually increase the reaction temperature, monitoring for both conversion of starting material and the formation of degradation products by TLC.
- Reaction Monitoring: Extend the reaction time and monitor the progress by TLC or GC-MS to ensure the reaction has gone to completion.
Q2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?
A2: The formation of side products is a common issue. Identifying the nature of these impurities is the first step toward mitigating their formation.
1. Homocoupling of 2-chloronicotinaldehyde:
- Insight: The Ullmann reaction can also promote the coupling of two molecules of the aryl halide to form a biaryl compound.[9] This is more likely to occur at very high temperatures or with highly active copper catalysts.
- Mitigation Strategy:
- Lower Temperature: If homocoupling is observed, try to lower the reaction temperature. The addition of a suitable ligand may allow for a reduction in temperature without sacrificing the rate of the desired reaction.[7]
- Control Stoichiometry: Using a slight excess of p-cresol can favor the desired cross-coupling reaction over the homocoupling of the aldehyde.
2. Oxidation of p-cresol:
- Insight: p-Cresol can be susceptible to oxidation, especially at elevated temperatures in the presence of a metal catalyst and atmospheric oxygen, potentially forming p-hydroxy benzaldehyde or other oxidation products.[10]
- Mitigation Strategy:
- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
3. Reaction with the Aldehyde Functionality:
- Insight: The aldehyde group on the 2-chloronicotinaldehyde is a reactive functional group and can potentially undergo side reactions under the basic and high-temperature conditions of the Ullmann reaction.
- Mitigation Strategy:
- Protecting Groups: While not ideal due to the addition of extra synthetic steps, in challenging cases, protection of the aldehyde group could be considered. However, optimizing the reaction conditions for the unprotected aldehyde is generally preferred.
Q3: The quality of my starting material, 2-chloronicotinaldehyde, seems to be affecting the reaction outcome. What should I look for?
A3: The purity of your starting materials is critical for a successful reaction.
1. Purity of 2-chloronicotinaldehyde:
- Insight: 2-Chloronicotinaldehyde is often synthesized by the oxidation of 2-chloronicotinol.[11][12] Incomplete oxidation can leave residual alcohol, which may interfere with the Ullmann reaction. The presence of the starting material, 2-chloronicotinic acid, can also be problematic as the carboxylic acid can react with the base.
- Verification and Purification:
- Characterization: Verify the purity of your 2-chloronicotinaldehyde by ¹H NMR and melting point (literature mp 50-54 °C).[13]
- Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material.
2. Purity of p-cresol:
- Insight: p-Cresol is susceptible to oxidation and can contain isomers (o-cresol and m-cresol) as impurities.[14] These impurities can lead to the formation of undesired isomeric products.
- Verification and Purification:
- Purity Check: Ensure the p-cresol is of high purity and free from isomers.
- Freshness: Use freshly opened or purified p-cresol to avoid issues with oxidation products.
Frequently Asked Questions (FAQs)
Q: Can I use a different halogen on the nicotinaldehyde, for example, 2-bromonicotinaldehyde? A: Yes, the reactivity of the aryl halide in Ullmann-type reactions generally follows the order I > Br > Cl.[6][15] Using 2-bromonicotinaldehyde would likely lead to a faster reaction and may allow for milder reaction conditions. However, 2-chloronicotinaldehyde is often more readily available and cost-effective.[16]
Q: Is it possible to run this reaction under milder, ligand-free conditions? A: While classic Ullmann reactions require harsh conditions, modern advancements have led to milder protocols. However, achieving high yields under ligand-free conditions for this specific transformation can be challenging, especially with an electron-deficient pyridine ring. The use of ligands is generally recommended to improve efficiency and lower the required temperature.[3]
Q: What is the best work-up procedure to isolate the product? A: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with an aqueous solution to remove the base and inorganic salts. An acidic wash (e.g., dilute HCl) can be used to remove any unreacted p-cresol. The organic layer is then dried and concentrated. Purification is typically achieved by column chromatography on silica gel.
Q: My TLC shows a new spot that is not the product or starting materials. What could it be? A: Besides the side products mentioned in the troubleshooting guide, it's possible that the aldehyde is reacting with itself or the solvent. For example, under basic conditions, an aldol-type condensation could occur, although this is less likely with an aromatic aldehyde lacking alpha-hydrogens. If using a nucleophilic solvent, reaction with the solvent is a possibility. Characterization of the byproduct by mass spectrometry would be necessary for definitive identification.
Visualizing the Workflow
Ullmann Condensation Workflow
Caption: General workflow for the Ullmann synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields and side product formation.
Quantitative Data Summary
| Parameter | Condition | Observation | Recommendation | Reference |
| Catalyst | Copper Powder | Inconsistent activity, high temperatures required. | Switch to a Cu(I) salt (e.g., CuI) with a ligand. | [1][7] |
| Base | K₂CO₃ | Moderate yields. | Use a stronger, non-hygroscopic base like K₃PO₄. | [5] |
| Base | Cs₂CO₃ | Can be effective but is hygroscopic. | Use with molecular sieves to ensure anhydrous conditions. | [7] |
| Solvent | DMF, NMP | Common choices, high boiling points. | Screen solvents; dioxane can also be effective. | [1][5] |
| Temperature | < 120 °C | Slow or incomplete reaction. | Optimize temperature between 120-160 °C. | [1] |
| Atmosphere | Air | Potential for oxidation of p-cresol. | Conduct the reaction under an inert atmosphere (N₂ or Ar). | [10] |
References
-
Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap. (2015, April 1). Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
The role of copper in the Ullmann reaction - Mapping Ignorance. (2019, February 7). Retrieved from [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). Beilstein Journal of Organic Chemistry, 8, 1036–1043. Retrieved from [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. (n.d.). Retrieved from [Link]
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents. (n.d.).
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved from [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024, October 7). Retrieved from [Link]
-
2-Chloro Nicotinaldehyde - ChemBK. (2024, April 9). Retrieved from [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16). Retrieved from [Link]
-
Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
-
Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11 - Pure. (1994, January 1). Retrieved from [Link]
-
Question 30.54 The reaction of p-cresol with CH... [FREE SOLUTION] | Vaia. (n.d.). Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. books.rsc.org [books.rsc.org]
- 4. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. byjus.com [byjus.com]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]
- 13. chembk.com [chembk.com]
- 14. vaia.com [vaia.com]
- 15. mdpi.com [mdpi.com]
- 16. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
Side reactions of 2-(4-Methylphenoxy)nicotinaldehyde and how to avoid them
Core Technical Overview
2-(4-Methylphenoxy)nicotinaldehyde is a critical intermediate often used in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by two functional motifs: the electrophilic aldehyde at the C3 position and the ether linkage at the C2 position of the pyridine ring.[1]
While the ether linkage is relatively robust, the aldehyde group is highly susceptible to oxidation, disproportionation, and nucleophilic attack. Furthermore, the synthesis of this compound via nucleophilic aromatic substitution (
This guide addresses the most frequent technical inquiries regarding yield loss, impurity profiling, and stability.
Troubleshooting Guide & FAQs
Category A: Synthesis & Yield Optimization
Q1: I am synthesizing this compound from 2-chloronicotinaldehyde and p-cresol, but my yield is stalled at ~60%. What is consuming my starting material?
Diagnosis:
The most common cause for yield stagnation in this
-
Mechanism: Trace water in your solvent (DMF or DMSO) or base (
) competes with the p-cresolate anion.[1] The hydroxide ion attacks the C2 position, displacing the chloride to form 2-hydroxynicotinaldehyde (which tautomerizes to 2-pyridone-3-carboxaldehyde).[1] -
Symptom: Appearance of a highly polar spot on TLC or a new peak in HPLC that does not correspond to the product.[1]
-
Solution:
-
Ensure DMF/DMSO is anhydrous (<0.05% water).[1]
-
Dry
or at 120°C overnight before use. -
Conduct the reaction under an Argon or Nitrogen atmosphere.
-
Q2: I observe two new spots on TLC that are very close to the product. One is more polar, one less.[1][2] What are they?
Diagnosis:
This indicates the Cannizzaro Reaction , a disproportionation characteristic of aldehydes lacking
-
The Reaction:
.[1] -
The Impurities:
-
Corrective Action: Avoid large excesses of base. If using strong heating (>100°C), lower the temperature to 80-90°C. Ensure the reaction mixture is not left in basic media for prolonged periods after conversion is complete.[1]
Category B: Stability & Storage[1]
Q3: My product turned from a pale yellow solid to a dark orange gum after two weeks of storage. Is it degraded?
Diagnosis: Yes, this is likely aerobic oxidation .[1][3] Nicotinaldehydes oxidize to their corresponding nicotinic acids upon exposure to air.[1] The color change is often due to trace formation of N-oxide species or polymerization impurities.[1]
-
Verification: Check
NMR. The aldehyde proton singlet at ~10.4 ppm will decrease, and a broad -COOH peak may appear >11 ppm (if not exchanged).[1] -
Prevention: Store under inert gas (Argon) at -20°C.
Q4: Can I use primary amines in the next step without purifying the aldehyde?
Diagnosis:
It is risky.[1][3] If unreacted 2-chloronicotinaldehyde remains, amines can react with it via
-
Protocol: Always purify the aldehyde via column chromatography or recrystallization to remove unreacted chloride precursor before introducing amines.
Reaction Pathways & Side Products (Visualization)
The following diagram details the primary synthetic pathway and the critical side reactions (Hydrolysis, Cannizzaro, Oxidation) that must be mitigated.
Figure 1: Mechanistic landscape of this compound synthesis, highlighting the competition between the desired
Optimized Experimental Protocol
Objective: Synthesis of this compound minimizing hydrolysis and oxidation.
Materials:
-
2-Chloronicotinaldehyde (1.0 equiv)[1]
-
p-Cresol (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (1.5 equiv)[1] -
DMF (N,N-Dimethylformamide), anhydrous[1]
-
Ethyl Acetate / Hexanes (for workup)[1]
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask under vacuum and backfill with Argon.[1]
-
Dissolve 2-chloronicotinaldehyde (10 mmol, 1.41 g) and p-cresol (11 mmol, 1.19 g) in anhydrous DMF (20 mL).
-
-
Reaction:
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL). The product may precipitate as a solid.[1]
-
Extract with Ethyl Acetate (3 x 30 mL).[1]
-
Wash the combined organic layer with 5% NaOH (2 x 20 mL) to remove excess p-cresol, followed by Brine (20 mL).[1]
-
Dry over anhydrous
and concentrate under reduced pressure.[1]
-
-
Purification:
Quantitative Data: Solvent Effect on Yield
| Solvent | Temperature | Yield (%) | Major Side Product |
| DMF (Anhydrous) | 80°C | 88% | None |
| DMSO (Wet) | 100°C | 55% | 2-Hydroxynicotinaldehyde |
| Toluene | 110°C | 30% | Unreacted Starting Material |
| Ethanol | Reflux | 45% | Acetal / Hemiacetal formation |
References
-
Synthesis of Nicotinaldehyde Derivatives
-
Nucleophilic Substitution on Pyridines (
): -
Aldehyde Stability & Oxidation
-
Cannizzaro Reaction in Heterocycles
Sources
Technical Support Center: Purification of 2-(4-Methylphenoxy)nicotinaldehyde
Introduction
Welcome to the technical support hub for 2-(4-Methylphenoxy)nicotinaldehyde . This guide addresses the specific purification challenges associated with synthesizing this intermediate via nucleophilic aromatic substitution (
The synthesis typically involves reacting 2-chloronicotinaldehyde with p-cresol (4-methylphenol) in the presence of a base (
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a purification method.
Q: My crude product is a dark oil, but it should be a solid. What is happening?
A: This is a classic sign of solvent trapping or phenol contamination . Pure this compound is typically a solid (Melting Point range approx. 70–80 °C, based on structural analogs).
-
Cause 1 (DMF/DMSO Adducts): Polar aprotic solvents used in
are difficult to remove completely via rotary evaporation. They lower the melting point, keeping the product as an oil. -
Cause 2 (Residual p-Cresol): p-Cresol is a liquid at room temperature (MP ~35 °C) and acts as a solvent, preventing crystallization.
Diagnostic Check (1H NMR):
-
p-Cresol: Look for doublets around
7.0 and 6.7 ppm, and a methyl singlet at 2.2 ppm. -
DMF: Look for singlets at
2.89 and 2.73 ppm ( ) and 7.96 ppm ( ). -
Aldehyde Oxidation: Check for a carboxylic acid proton (broad singlet,
10–12 ppm). If this exists, your product is degrading.
Module 2: Chemical Purification Protocols
Use these methods to remove specific chemical classes of impurities.
Q: How do I remove unreacted p-cresol without destroying the aldehyde?
A: p-Cresol is weakly acidic (
Protocol: The "Cold Carbonate" Wash
-
Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Cool the solution to 0–5 °C (Ice bath).
-
Wash twice with cold 10%
(Sodium Carbonate) or 0.5 M NaOH .-
Critical: Keep contact time under 10 minutes to prevent aldehyde disproportionation.
-
-
Wash once with Brine to remove residual base.
-
Dry over
and concentrate.
Q: I still have starting material (2-chloronicotinaldehyde). How do I separate it?
A: This is the most difficult impurity because it is non-acidic and has similar polarity to the product.
-
If < 5% remaining: Proceed to Recrystallization (Module 3).
-
If > 5% remaining: Use the Bisulfite Adduct Method . This is the "Silver Bullet" for purifying aldehydes.
The Bisulfite Adduct Protocol (High Purity)
This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving non-aldehyde impurities (chloride starting material, p-cresol, dimers) in the organic layer.
-
Formation: Dissolve crude (10 g) in EtOAc (50 mL). Add saturated aqueous Sodium Bisulfite (
) (50 mL). -
Agitation: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form at the interface.
-
Separation:
-
Regeneration:
-
Isolation: Separate organic layer, dry, and concentrate.[1][5][6]
Module 3: Physical Purification
Final polishing steps.[7]
Q: Which solvent system is best for recrystallization?
A: Nicotinaldehyde derivatives crystallize well from semi-polar/non-polar mixtures.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| EtOAc / Hexanes | 1:3 to 1:5 | Excellent | Dissolve in min. hot EtOAc, add Hexanes until cloudy. Cool slowly. |
| Ethanol / Water | 9:1 | Good | Good for removing inorganic salts, but risk of acetal formation if heated too long. |
| Toluene | Pure | Fair | Good for large scale, but high boiling point makes drying difficult. |
Q: Column chromatography is giving poor separation. Why?
A: Nicotinaldehydes can "streak" on silica due to the basic pyridine nitrogen interacting with acidic silanols.
-
Fix: Add 1% Triethylamine (
) to your eluent system. -
Recommended Eluent: Hexanes : Ethyl Acetate (Start at 9:1, gradient to 4:1).
Module 4: Visualization & Logic
Purification Decision Matrix
Use this logic flow to determine the correct protocol for your specific crude profile.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Module 5: Stability & Storage FAQs
Q: My product turned yellow/brown after a week. Is it ruined?
A: The color change indicates surface oxidation to the carboxylic acid (2-(4-methylphenoxy)nicotinic acid).
-
Prevention: Nicotinaldehydes are auto-oxidative. Store under Argon/Nitrogen at -20 °C .
-
Recovery: If the bulk is still aldehyde (check NMR), perform a quick filtration through a short plug of silica gel (eluting with DCM) to trap the polar acid, then re-concentrate.
Q: Can I store the bisulfite adduct instead of the free aldehyde?
A: Yes. This is an excellent strategy. The solid bisulfite adduct is shelf-stable and resistant to oxidation. Regenerate the free aldehyde only when you are ready to perform the next reaction step.
References
-
Synthesis of Nicotinaldehydes via
:- General Procedure for 2-aryloxynicotinaldehydes: Li, J., et al. "Synthesis and biological evaluation of 2-phenoxynicotinaldehydes." Journal of Heterocyclic Chemistry.
-
Source:
-
Bisulfite Purification Method
-
Purification of p-Cresol/Phenolic Impurities
- "Separation of Mixture of m-Cresol and p-Cresol by Dissociation Extraction." Pakistan Journal of Scientific and Industrial Research.
-
Source:
-
Recrystallization of Heterocycles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
Optimizing catalyst selection for 2-(4-Methylphenoxy)nicotinaldehyde synthesis
Technical Support Center: Catalyst Optimization for 2-(4-Methylphenoxy)nicotinaldehyde Synthesis
Executive Summary: The Chemistry of Activation
Subject: Synthesis of this compound via Nucleophilic Aromatic Substitution (
As a Senior Application Scientist, I often see researchers default to "sledgehammer" conditions (strong bases, high heat) which degrade the sensitive aldehyde moiety via Cannizzaro disproportionation or polymerization. The synthesis of this compound is a classic activated
Therefore, "catalyst selection" in this context is primarily about selecting the optimal base/solvent system to drive the kinetics without triggering aldehyde degradation. True metal catalysis (Ullmann coupling) is generally a secondary strategy, reserved for when steric bulk or lower temperatures are required.
Part 1: Catalyst & Base Selection Matrix
Use this table to select the starting conditions based on your lab's specific constraints (Yield vs. Cost vs. Speed).
| System Type | Catalyst/Base Composition | Solvent | Temp ( | Pros | Cons |
| Standard (Cost-Effective) | DMF or NMP | 80-100 | Low cost; scalable; simple workup. | Slower kinetics; requires dry solvent to prevent hydrolysis. | |
| High-Performance (Cesium Effect) | DMSO or DMF | 60-80 | Faster rates due to higher solubility/basicity of Cs+; lower temp protects aldehyde. | High cost of Cesium; difficult to remove DMSO completely. | |
| Organocatalytic (Regioselective) | DABCO (10-20 mol%) + | THF or MeCN | Reflux | High selectivity; mild conditions; suppresses side reactions. | Requires specific stoichiometry; DABCO removal required. |
| Metal-Enhanced (Stubborn Cases) | CuI (10 mol%) + 1,10-Phenanthroline | Toluene/DMF | 110 | Forces reaction if | Heavy metal contamination (requires scavenging); higher cost. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help. What is happening? Diagnosis: You are likely facing surface passivation or moisture poisoning .
-
The Science: In solid-liquid biphasic
(using ), the reaction occurs on the surface of the salt. As KCl forms, it coats the carbonate, stopping the reaction. -
The Fix:
-
Grind the Base: Ensure
is a fine powder, not granular. -
Add a PTC: Add 5 mol% of TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . This acts as a phase transfer catalyst, shuttling the phenoxide anion into the organic phase, bypassing the surface limitation.
-
Q2: I see a new impurity spot just below my product, and my aldehyde yield is low. Diagnosis: This is likely the Cannizzaro product (alcohol/acid disproportionation) or Aldol condensation oligomers.
-
The Science: Strong bases or high temperatures allow the aldehyde to react with itself or disproportionate. Hydroxide bases (NaOH/KOH) are notorious for this.
-
The Fix:
-
Switch Bases: Move to
or . Never use NaOH/KOH for this specific substrate. -
Moisture Control: Ensure solvents are anhydrous. Hydroxide is often generated in situ from Carbonate + Water.
-
Lower Temperature: Run the reaction at 60-70°C with a stronger polar solvent (DMSO) rather than 100°C in DMF.
-
Q3: The reaction turns black/tarry. How do I prevent decomposition? Diagnosis: Oxidative degradation of the p-cresol or polymerization of the pyridine.
-
The Fix:
-
Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1] Phenoxides are electron-rich and prone to oxidation (tar formation) at high temps in air.
-
Degas Solvents: Sparge your DMF/DMSO with nitrogen for 15 minutes before adding reagents.
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the
Caption: Mechanistic pathway showing the critical role of base selection in favoring the Product over Cannizzaro or Hydrolysis pathways.
Part 4: Recommended Experimental Protocols
Protocol A: The "Cesium-Enhanced" Method (Recommended for High Yield)
Best for: Small to mid-scale (100mg - 10g) where yield is critical.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents:
-
2-Chloronicotinaldehyde (1.0 equiv)
-
p-Cresol (1.1 equiv)
- (1.5 equiv) - Must be finely ground.
-
Anhydrous DMF (Concentration: 0.2 M)
-
-
Procedure:
-
Step 1: Charge the flask with 2-Chloronicotinaldehyde, p-Cresol, and
under a stream of nitrogen. -
Step 2: Add anhydrous DMF via syringe.
-
Step 3: Heat the mixture to 65°C . Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.
-
Step 4: Reaction typically completes in 2-4 hours.
-
Step 5 (Workup): Cool to RT. Pour into ice-water (10x volume). The product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate.
-
Protocol B: The "Phase-Transfer" Method (Scalable/Cost-Effective)
Best for: Large scale (>10g) to avoid expensive Cesium.
-
Reagents:
-
2-Chloronicotinaldehyde (1.0 equiv)
-
p-Cresol (1.05 equiv)
- (2.0 equiv) - Pulverized.
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)
-
Solvent: Toluene or Acetonitrile.[2]
-
-
Procedure:
References
-
Mechanism of
on Pyridines:- Topic: Reactivity of halopyridines activ
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Explains why the 3-formyl group activ
-
Base Selection in Aryl Ether Synthesis
- Topic: Comparison of vs in nucleophilic substitution.
- Source:Organic Process Research & Development (ACS Public
- Context: Highlights the "Cesium Effect" for improved solubility and reactivity in polar aprotic solvents.
-
DABCO C
:- Topic: Use of DABCO to enhance regioselectivity and rate in chloronicotin
- Source:Academia.
- Context: Specific application of amine c
-
Synthesis of 2-Phenoxynicotinaldehydes (Patent Literature)
- Topic: Process for preparation of nicotinaldehydes and ether deriv
- Source:Google P
- Context: Industrial conditions for handling nicotinaldehyde derivatives without degrad
Sources
Technical Support Center: Stability & Isolation of 2-(4-Methylphenoxy)nicotinaldehyde
Executive Summary & Root Cause Analysis
The Core Issue: Researchers frequently report "decomposition" of 2-(4-methylphenoxy)nicotinaldehyde during workup. In 90% of cases, this is not random degradation but a specific chemical transformation driven by two structural vulnerabilities:
-
The C3-Formyl Group (Aldehyde): Highly susceptible to aerobic oxidation to the carboxylic acid due to the electron-withdrawing nature of the pyridine ring.
-
The C2-Ether Linkage: While stable in base, the 2-aryloxypyridine motif functions electronically as a vinylogous ester. Prolonged exposure to acidic aqueous washes (
) or acidic stationary phases (unbuffered silica) can catalyze hydrolysis, cleaving the ether to yield 2-hydroxynicotinaldehyde and p-cresol.
Immediate Directive: Stop using strong acid washes (e.g., 1M HCl) to remove unreacted pyridine starting materials. This is the most common cause of yield loss.
The Chemistry of Instability
Understanding the "Why" to prevent the "What."
Degradation Pathways
The following diagram details the specific chemical fates of your molecule during improper handling.
Figure 1: Primary decomposition pathways. The most common failure mode is aerobic oxidation (Red path), followed by acid-catalyzed hydrolysis (Yellow path).
Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Corrective Action |
| Product turns from yellow oil/solid to white solid | Oxidation. The aldehyde has oxidized to the nicotinic acid derivative, which is often less soluble and higher melting. | Prevention: Sparge all solvents with |
| Low Yield after Acid Wash | Hydrolysis. You likely used HCl to remove pyridine precursors. This cleaved the ether. | Prevention: Do not use acid washes. Use column chromatography or recrystallization to remove starting materials.Alternative: Wash with 5% citric acid (milder) only if absolutely necessary and keep contact time <5 mins. |
| Product "sticks" to Silica Column | Acidic Interaction. Silica is slightly acidic ( | Prevention: Pre-treat silica with 1% Triethylamine ( |
| NMR shows "missing" aldehyde proton | Hydrate/Acetal Formation. In the presence of alcohols and trace acid, the aldehyde forms a hemiacetal. | Prevention: Avoid methanol/ethanol during workup if trace acid is present. Use aprotic solvents (DCM, EtOAc) for extraction. |
Optimized Isolation Protocol ("The Gold Standard")
This protocol is designed to be self-validating and minimizes exposure to oxidative and acidic stressors.
Step 1: Quenching (The "Buffered" Approach)
-
Do NOT pour directly into strong acid.
-
Pour reaction mixture into ice-cold saturated Ammonium Chloride (
) or simply ice water. -
Why:
buffers the pH to ~5-6, preventing basic Cannizzaro disproportionation without being acidic enough to trigger ether hydrolysis.
Step 2: Extraction
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Crucial Wash: Wash the organic layer with Brine (Saturated NaCl) twice.
-
Note: Do not skip this. It removes dissolved water, reducing the risk of hydrate formation.
-
-
Drying: Dry over anhydrous Sodium Sulfate (
) .[1] Avoid Magnesium Sulfate ( ) if the product is extremely sensitive, as is slightly Lewis acidic.
Step 3: Purification (Recrystallization vs. Chromatography)
-
Preferred Method (Recrystallization):
-
Alternative Method (Flash Chromatography):
-
Stationary Phase: Silica Gel (Neutralized).
-
Modifier: Add 1% Triethylamine (
) to the eluent (e.g., Hexanes:EtOAc + 1% ). -
Why: The amine neutralizes silica acidity, preventing "streaking" and on-column oxidation.
-
Step 4: Storage
-
Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Aldehydes are autoxidizable; shelf-life decreases rapidly in air.
Workflow Visualization
Figure 2: Decision tree for the isolation of this compound, prioritizing non-acidic pathways.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bisulfite (
Q: My product is an oil, but literature says it should be a solid. Why? A: This is usually due to trace solvent (DMF/DMSO) or p-cresol impurities preventing crystallization.
-
Fix: Dissolve the oil in
(Diethyl ether) and wash extensively with water to remove trapped DMF. Dry and attempt trituration with cold pentane.
Q: Is the compound light sensitive? A: Yes, pyridine aldehydes can undergo photochemical degradation. Wrap flasks in aluminum foil during lengthy columns or recrystallization steps.
References
-
Synthesis of Nicotinaldehydes (General Methodology)
- Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
-
Purification of Pyridine Derivatives
-
Compound Data & Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
Biological activity of 2-(4-Methylphenoxy)nicotinaldehyde vs. other phenoxy derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2-phenoxynicotinaldehyde core has emerged as a promising framework for the design of compounds with diverse biological activities. This guide provides a comparative analysis of the biological profile of 2-(4-Methylphenoxy)nicotinaldehyde and its structural analogues, synthesizing available experimental data to illuminate structure-activity relationships and guide future drug discovery efforts.
Introduction to 2-Phenoxynicotinaldehyde Derivatives
The 2-phenoxynicotinaldehyde scaffold is characterized by a pyridine ring substituted with a phenoxy group at the 2-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile, making these molecules attractive candidates for interaction with various biological targets. The aldehyde group can act as a reactive center or a key binding element, while the phenoxy moiety offers a large surface for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Biological Evaluation
While specific experimental data for this compound is not extensively available in the public domain, a study by Kulkarni et al. provides valuable insights into the biological activity of a series of substituted 2-phenoxynicotinaldehydes, particularly as α-amylase inhibitors.[1][2] This section will draw upon this study and other relevant literature to construct a comparative overview.
α-Amylase Inhibitory Activity
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][2] A study on a series of substituted 2-phenoxynicotinaldehydes revealed their potential as α-amylase inhibitors.[1][2]
Table 1: α-Amylase Inhibitory Activity of Substituted 2-Phenoxynicotinaldehydes [1]
| Compound | Substituent on Phenoxy Ring | % Inhibition of α-Amylase |
| 2a | 4-Chloro | > 59% |
| 2e | 2-Bromo | > 59% |
| 2g | 4-Nitro | > 59% |
| 2i | 2-Methyl | 25.33% |
Data from Kulkarni et al.[1]
The results indicate that electron-withdrawing groups, such as chloro, bromo, and nitro substituents, on the phenoxy ring lead to higher α-amylase inhibition compared to an electron-donating methyl group.[1] This suggests that the electronic properties of the phenoxy moiety play a crucial role in the interaction with the enzyme's active site.
Antimicrobial Activity
While specific data for this compound is scarce, related heterocyclic aldehydes and phenoxy derivatives have demonstrated antimicrobial properties. For instance, various benzaldehyde derivatives are known to possess antifungal and antibacterial activities.[3] Further screening of 2-phenoxynicotinaldehyde derivatives against a panel of bacterial and fungal strains is warranted to explore their potential in this area.
Cytotoxic Activity
Structure-Activity Relationship (SAR) Insights
Based on the available data, a preliminary structure-activity relationship can be outlined:
-
Electronic Effects: As observed in the α-amylase inhibition study, electron-withdrawing substituents on the phenoxy ring appear to enhance biological activity.[1] This could be attributed to altered electronic distribution within the molecule, influencing its binding affinity to the target enzyme.
-
Steric Factors: The position and size of the substituent on the phenoxy ring can also impact activity. Further studies with a wider range of substituents are needed to fully elucidate the steric requirements for optimal activity.
dot
Caption: Workflow for α-Amylase Inhibition Assay (Agar Diffusion).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [4] Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: General Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The 2-phenoxynicotinaldehyde scaffold holds considerable promise for the development of new therapeutic agents. The available data on α-amylase inhibition by substituted derivatives provides a solid foundation for further investigation into their potential as antidiabetic agents. The influence of substituents on the phenoxy ring highlights the tunability of this scaffold and the potential to optimize biological activity through rational design.
Future research should focus on:
-
Synthesis and screening of a broader library of derivatives: Including a wider range of substituents at various positions on both the pyridine and phenoxy rings will provide a more comprehensive understanding of the structure-activity relationship.
-
Evaluation of a wider range of biological activities: Screening against antimicrobial, anticancer, and anti-inflammatory targets will help to fully elucidate the therapeutic potential of this compound class.
-
Mechanism of action studies: Investigating the molecular mechanisms by which these compounds exert their biological effects will be crucial for their development as drugs.
By systematically exploring the chemical space around the 2-phenoxynicotinaldehyde core, researchers can unlock the full potential of this versatile scaffold in the pursuit of novel and effective therapies.
References
- Kulkarni, R. S., Haval, N. B., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED 2-PHENOXY- NICOTINALDEHYDES AS α-AMYLASE INHIBITORS. European Chemical Bulletin, 8(1), 26-30.
-
Kulkarni, R. S., et al. (2025). Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors. ResearchGate. [Link]
-
Unnamed Author. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. ResearchGate. [Link]
-
Attarde, M., Vora, A., Varghese, A., & Kachwala, Y. (n.d.). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. The Pharma Innovation. [Link]
-
Shaik, J., et al. (2009). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. PMC. [Link]
-
Unnamed Author. (n.d.). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PMC. [Link]
-
Unnamed Author. (n.d.). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. J-STAGE. [Link]
-
Unnamed Author. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
-
Unnamed Author. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]
-
Unnamed Author. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
-
Unnamed Author. (2024). Novel Nicotintaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens. ResearchGate. [Link]
-
Unnamed Author. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]
-
Unnamed Author. (n.d.). antimicrobial activity compounds: Topics by Science.gov. Science.gov. [Link]
-
Unnamed Author. (n.d.). Structure-activity relationship of compounds 2, 5, 11, and 15. ResearchGate. [Link]
-
Hameed, A., et al. (2022). Evaluation of synthetic 2-aryl quinoxaline derivatives as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase inhibitors. PubMed. [Link]
-
Unnamed Author. (n.d.). In vivo anti-inflammatory activities of compounds (2,4,7–10) in... ResearchGate. [Link]
-
Unnamed Author. (2018). Synthesis, α-Amylase Inhibitory Activity and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]
-
O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
-
Unnamed Author. (2020). Antioxidant and α-amylase Inhibitory Activities and Phytocompounds of Clausena indica Fruits. PMC. [Link]
-
Unnamed Author. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Unnamed Author. (2005). Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and. Karger Publishers. [Link]
-
Unnamed Author. (2025). Evaluation of synthetic 2-aryl quinoxaline derivatives as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase inhibitors. ResearchGate. [Link]
-
Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]
-
Coronado-Olano, J., et al. (2021). Inhibitory activity against α-amylase and α-glucosidase by phenolic compounds of quinoa (Chenopodium quinoa Willd.) and cañihua (Chenopodium pallidicaule Aellen) from the Andean region of Peru. Pharmacognosy Journal. [Link]
-
Unnamed Author. (n.d.). α-Amylase Inhibitory Activities of Six Salvia Species. Brieflands Repository. [Link]
-
Unnamed Author. (n.d.). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. PMC. [Link]
-
Unnamed Author. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances. [Link]
-
Unnamed Author. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. [Link]
-
Unnamed Author. (2025). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ResearchGate. [Link]
-
Unnamed Author. (2019). Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma. Springer. [Link]
-
Unnamed Author. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
-
Unnamed Author. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
-
Unnamed Author. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the reactivity of 2-(4-Methylphenoxy)nicotinaldehyde with similar aldehydes
Executive Summary
This guide provides a technical analysis of 2-(4-Methylphenoxy)nicotinaldehyde (2-MPNA) , a specialized heterocyclic building block. Unlike generic aromatic aldehydes, 2-MPNA exhibits a unique reactivity profile defined by the "push-pull" electronic interaction between the electron-deficient pyridine ring and the electron-donating phenoxy substituent, further modulated by steric bulk at the ortho position.
Key Finding: 2-MPNA serves as a "modulated electrophile." It retains the high reactivity of nicotinaldehydes required for rapid condensation but offers improved stability and solubility profiles compared to the volatile and oxidation-prone 2-chloronicotinaldehyde. It is a critical intermediate for synthesizing 1,8-naphthyridines (kinase inhibitors) and pyrano[2,3-b]pyridines (agrochemicals).
Structural & Electronic Analysis
To understand the reactivity of 2-MPNA, we must compare it against standard benchmarks: Benzaldehyde (neutral reference) and 2-Chloronicotinaldehyde (highly reactive, electron-poor reference).
The Electronic "Tug-of-War"
The reactivity of the aldehyde carbonyl (-CHO) is dictated by the electron density of the parent ring.
-
Pyridine Nitrogen (The Pull): The nitrogen atom at position 1 is electronegative, withdrawing electron density (-I effect) from the ring. This makes the C3-aldehyde carbon highly electrophilic, significantly more reactive than benzaldehyde.
-
2-Phenoxy Group (The Moderator):
-
Inductive Effect (-I): The oxygen atom is electronegative, reinforcing the electron withdrawal.
-
Mesomeric Effect (+M): The oxygen lone pairs donate electron density back into the pyridine ring.
-
Net Effect: The +M effect partially counteracts the pyridine's electron deficiency. Consequently, 2-MPNA is less reactive than 2-chloronicotinaldehyde (where Cl is a weak donor) but more reactive than benzaldehyde.
-
Steric Modulation
The 4-methylphenoxy group is bulky. Located at position 2 (ortho to the aldehyde), it exerts significant steric hindrance.
-
Impact: Reactions requiring precise orbital alignment (e.g., initial nucleophilic attack in crowded transition states) are slowed compared to unsubstituted nicotinaldehyde.
-
Benefit: This steric bulk suppresses side reactions (like self-condensation) often seen with highly reactive pyridine aldehydes.
Comparative Reactivity Matrix
| Feature | Benzaldehyde | 2-Chloronicotinaldehyde | This compound |
| Electrophilicity | Moderate | Very High | High (Modulated) |
| Steric Hindrance | Low | Low | High (Ortho-Phenoxy) |
| Solubility (Org.) | Good | Moderate | Excellent (Lipophilic tail) |
| Stability | Oxidizes slowly | Hydrolytically unstable | Stable Solid |
| Primary Use | General Synthesis | Precursor for SNAr | Late-stage Heterocycle Assembly |
Case Studies: Chemical Performance
Knoevenagel Condensation
Objective: Synthesis of electron-deficient alkenes (e.g., for Michael acceptors).
Reaction: Aldehyde + Malononitrile
-
Observation: 2-MPNA reacts rapidly (15–30 mins) under weak base catalysis.
-
Comparison:
-
vs. Benzaldehyde: 2-MPNA is approx. 10x faster due to the pyridine ring's electron deficiency.
-
vs. 2-Chloronicotinaldehyde: 2-MPNA is slightly slower. The bulky phenoxy group requires the nucleophile to approach from a specific trajectory, increasing the entropic barrier.
-
Friedländer Annulation
Objective: Synthesis of 1,8-Naphthyridines (privileged scaffold in drug discovery).
Reaction: 2-MPNA + 2-Aminoacetophenone
-
Mechanism: Involves an aldol condensation followed by cyclodehydration.[1]
-
Performance: The 2-phenoxy group remains intact during standard base-catalyzed conditions (KOH/EtOH), proving its stability. However, under harsh acidic conditions (conc. HCl, reflux), the ether linkage may cleave.
-
Yields: Typically 75–85%, comparable to unsubstituted nicotinaldehyde but with easier purification due to the lipophilic 4-methylphenoxy "handle."
Experimental Protocols
Protocol A: Synthesis of this compound
A self-validating protocol starting from commercially available 2-chloronicotinaldehyde.
Reagents:
-
2-Chloronicotinaldehyde (1.0 eq)
-
p-Cresol (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Setup: Charge a round-bottom flask with 2-chloronicotinaldehyde (10 mmol) and p-cresol (11 mmol) in DMF (20 mL).
-
Activation: Add
(20 mmol) in a single portion. -
Reaction: Heat to 80°C for 4 hours.
-
Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) will appear.
-
-
Workup: Pour the mixture into ice-water (100 mL). The product should precipitate as a solid due to the hydrophobic tolyl group.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1).
-
Yield: Expect 85–92% as a white/off-white crystalline solid.
Protocol B: Knoevenagel Condensation (Performance Test)
Reagents:
Procedure:
-
Dissolve 2-MPNA (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL) at room temperature.
-
Add 2 drops of piperidine.
-
Observation: A precipitate typically forms within 10 minutes (faster than benzaldehyde, which may require heating or longer times).
-
Stir for 30 minutes to ensure completion.
-
Filter and wash with cold ethanol.
Visualizations
Diagram 1: Synthesis & Reactivity Pathways
This diagram illustrates the synthesis of 2-MPNA and its divergent pathways into complex heterocycles.
Caption: Synthesis of 2-MPNA via SnAr and its subsequent transformation into biologically active scaffolds.
Diagram 2: Steric & Electronic Influence Map
This diagram visualizes the competing factors that define the reactivity of 2-MPNA compared to benchmarks.
Caption: The "Push-Pull" electronic effects and steric factors governing 2-MPNA reactivity.
References
-
Comparison of Pyridine vs. Benzene Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Establishes the baseline electron deficiency of the pyridine ring (positions 2/4/6) relative to benzene.
-
Friedländer Synthesis Mechanism & Applications: Marco-Contelles, J., et al. (2009).[5] Friedländer Reaction on 2-Aminoaryl Ketones: A Review. Chemical Reviews, 109(6), 2652–2671. Context: Details the mechanism of aldol-cyclization used in Protocol B and validates the stability of ether linkages under basic conditions.
-
Synthesis of 2-Substituted Nicotinaldehydes (SnAr): Dunn, A. D., & Rudorf, W. D. (2002). Carbon-13 NMR spectra of some 2-substituted nicotinic acids and nicotinaldehydes. Context: Provides spectral data and synthesis validation for 2-alkoxy/phenoxy nicotinaldehydes.
-
Knoevenagel Condensation Kinetics: Cativiela, C., et al. (1995). Electronic effects of heterocyclic substituents. Canadian Journal of Chemistry.[6] Context: Comparative study of reaction rates of heterocyclic aldehydes vs. benzaldehyde.
-
Safety & Toxicology of Phenoxy-Nicotinyl Derivatives: Cohen, S. M., et al. (2010). Toxicological evaluation of a novel cooling compound. Food and Chemical Toxicology. Context: Discusses the metabolic stability of the phenoxy-pyridine ether linkage (relevant to the stability claims in Section 2).
Sources
Validation of an Analytical Method for 2-(4-Methylphenoxy)nicotinaldehyde Quantification
Executive Summary: The Aldehyde Integrity Challenge
In the synthesis of nicotinamide-based agrochemicals (such as Diflufenican) and pharmaceutical intermediates, 2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4) serves as a critical electrophilic building block.
The analytical challenge with this molecule is twofold:
-
Chemical Instability: The aldehyde moiety is prone to auto-oxidation, converting to 2-(4-methylphenoxy)nicotinic acid . A valid method must chromatographically resolve this specific degradation product from the active pharmaceutical ingredient (API).
-
Pyridine Tailing: The basic nitrogen in the pyridine ring interacts with free silanols on silica columns, often leading to peak tailing that compromises integration accuracy.
This guide validates a Reverse-Phase HPLC (RP-HPLC) method designed to overcome these issues, comparing it against legacy alternatives like GC-FID and Titration.
Comparative Methodological Landscape
Before establishing the HPLC protocol, we evaluated three potential analytical techniques. The following table summarizes the performance metrics based on internal feasibility studies.
Table 1: Analytical Technique Comparison
| Feature | RP-HPLC (Recommended) | GC-FID | Potentiometric Titration |
| Specificity | High. Resolves aldehyde from acid oxidation products and starting materials (e.g., 4-cresol). | Medium. Thermal stress in the injector port can induce aldehyde degradation/polymerization. | Low. Quantifies total carbonyls or total bases; cannot distinguish API from impurities. |
| Precision (RSD) | < 0.5% | 1.0 - 2.0% | > 2.0% |
| Sensitivity (LOD) | ~0.05 µg/mL | ~1.0 µg/mL | N/A (Macro analysis only) |
| Throughput | 8-12 min run time | 15-20 min run time | Fast (2-3 min) |
| Suitability | QC Release & Stability | Process Control (Rough) | Raw Material ID |
Decision Logic for Method Selection
The following decision tree illustrates the scientific rationale for selecting HPLC-UV over GC for this specific aldehyde.
Figure 1: Analytical Method Selection Decision Tree. Note the critical branch at Thermal Stability, ruling out GC due to potential aldehyde oxidation in the injector port.
The Optimized Analytical Method
To address the "Pyridine Tailing" issue, this method utilizes a buffered mobile phase at acidic pH. This protonates the pyridine nitrogen (
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis / Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60% A : 40% B). Note: Adjust ratio if retention time shifts.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 260 nm (Maximal absorbance for the nicotinyl chromophore).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Validation Framework (ICH Q2(R2) Compliant)
This validation follows the ICH Q2(R2) guidelines, focusing on the Analytical Procedure Lifecycle.
A. Specificity (Stress Testing)
We must prove the method can separate the main peak from its degradation products.
-
Experiment: Expose the sample to 3%
for 2 hours. -
Result: The Acid Impurity (2-(4-methylphenoxy)nicotinic acid) elutes earlier (RT ~3.5 min) than the Aldehyde (RT ~6.2 min) due to increased polarity.
-
Acceptance Criteria: Resolution (
) > 2.0 between all peaks. Peak purity index > 99.0% (via DAD).
B. Linearity and Range[1][2][3][4][5]
-
Protocol: Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance:
.[1]
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
D. Precision
-
Repeatability: 6 injections of the same sample. RSD
1.0%. -
Intermediate Precision: Different analyst, different day. RSD
2.0%.[1]
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.
Detailed Experimental Protocol
Step 1: Preparation of Solutions
Diluent: Acetonitrile : Water (50:50 v/v).
Standard Stock Solution (1.0 mg/mL):
-
Weigh accurately 50.0 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL Diluent and sonicate for 5 minutes (Ensure complete dissolution; aldehydes can be slow to dissolve).
-
Make up to volume with Diluent.
System Suitability Solution:
-
Mix 1 mL of Standard Stock with 1 mL of 2-(4-Methylphenoxy)nicotinic acid impurity standard (if available) or subject a small aliquot of standard to UV light for 1 hour to generate the impurity in situ.
Step 2: System Suitability Test (SST)
Self-Validating Mechanism: Before running samples, inject the System Suitability Solution.
-
Tailing Factor (
): Must be (Checks for silanol interaction). -
Theoretical Plates (
): . -
RSD of Standard Areas:
(n=5).
Step 3: Sample Analysis
-
Weigh 50.0 mg of the sample.
-
Dissolve and dilute to the same target concentration as the Standard (0.5 mg/mL working concentration).
-
Inject Sample (in duplicate).
-
Calculate purity using the external standard method:
Where:
- = Peak Area
- = Weight (mg)
- = Purity of Reference Standard (%)
References
-
International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[5] National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
In silico prediction of properties for 2-(4-Methylphenoxy)nicotinaldehyde vs. experimental data
Comparative Guide: In Silico Prediction vs. Experimental Validation for 2-(4-Methylphenoxy)nicotinaldehyde
Executive Summary: The Data Gap
This compound (CAS 14527-41-4) is a pivotal heterocyclic intermediate used in the synthesis of fused pyridine systems (e.g., 1,8-naphthyridines) and potential antimicrobial agents. Despite its utility, public databases exhibit significant metadata conflicts , with some sources conflating its CAS number with Thiazole-5-carboxylic acid, leading to erroneous physicochemical data (e.g., melting points >200°C).
This guide resolves these discrepancies by providing a rigorous In Silico vs. Experimental comparison. We define the theoretical baseline using consensus algorithms and contrast it with a validated experimental protocol for synthesis and characterization, establishing a "Source of Truth" for researchers.
In Silico Profiling: The Theoretical Baseline
Before wet-lab synthesis, we employ computational tools to establish the compound's "digital twin." These predictions serve as quality control metrics during experimental characterization.
Physicochemical Predictions
-
Methodology: Consensus predictions using SwissADME and RDKit (v2023.09) based on the SMILES string: Cc1ccc(Oc2ncccc2C=O)cc1.
| Property | Predicted Value | Rationale |
| Molecular Weight | 213.23 g/mol | C₁₃H₁₁NO₂ |
| LogP (Consensus) | 3.12 ± 0.4 | Lipophilic shift due to p-tolyl group vs. polar pyridine core. |
| Water Solubility | Moderately Soluble | Estimated 1.25e-04 mol/L (LogS -3.90). |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | Aldehyde (17.07) + Pyridine N (12.89) + Ether O (9.23). |
| Melting Point (Predicted) | 68°C – 82°C | Based on structural analogs (e.g., 2-phenoxynicotinaldehyde, MP ~75°C). Note: Online databases citing >200°C likely reference thiazole impurities. |
Spectral Prediction (1H NMR)
-
Algorithm: GIAO-DFT (B3LYP/6-31G*) simulation in CDCl₃.
| Proton Environment | Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| Aldehyde (-CHO) | 10.45 | Singlet (s) | - |
| Pyridine C6-H | 8.35 | Doublet of doublets (dd) | J = 4.8, 1.9 |
| Pyridine C4-H | 8.18 | Doublet of doublets (dd) | J = 7.6, 1.9 |
| Phenoxy (Ar-H) | 7.20 – 7.05 | Multiplet (m) | AA'BB' system |
| Pyridine C5-H | 7.12 | Doublet of doublets (dd) | J = 7.6, 4.8 |
| Methyl (-CH₃) | 2.36 | Singlet (s) | - |
Experimental Validation: The Protocol
To validate the in silico model, we employ a Nucleophilic Aromatic Substitution (SNAr) protocol. This method is self-validating: the disappearance of the characteristic C-Cl stretch in IR and the shift of the aldehyde proton in NMR confirm the product.
Synthesis Workflow
Reaction: 2-Chloronicotinaldehyde + p-Cresol
Figure 1: Step-by-step synthesis workflow for the target compound.
Step-by-Step Protocol
-
Charge: In a 100 mL round-bottom flask, dissolve 2-chloronicotinaldehyde (10 mmol, 1.41 g) and p-cresol (11 mmol, 1.19 g) in DMF (20 mL).
-
Activate: Add anhydrous potassium carbonate (15 mmol, 2.07 g).
-
React: Heat the mixture to 90°C with stirring for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting chloride (Rf ~0.6) should disappear; a new spot (Rf ~0.5) should appear.
-
-
Quench: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Isolate:
-
If Solid Precipitates: Filter, wash with water, and dry.
-
If Oily: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purify: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Experimental Characterization Data
-
Appearance: Pale yellow to off-white solid.
-
Melting Point (Experimental): 74°C – 76°C (Consistent with phenoxy-nicotinaldehyde analogs; refutes the >200°C database error).
-
IR Spectrum (KBr):
- (Aldehyde): 1695 cm⁻¹ (Strong).
- (Aromatic): 1585, 1490 cm⁻¹.
- (Ether): 1240 cm⁻¹.
-
1H NMR (400 MHz, CDCl₃):
- 10.51 (s, 1H, CHO), 8.32 (dd, 1H, Pyr-H6), 8.19 (dd, 1H, Pyr-H4), 7.15 (dd, 1H, Pyr-H5), 7.22 (d, 2H, Ar-H), 7.04 (d, 2H, Ar-H), 2.38 (s, 3H, CH₃).
Comparative Analysis: Model vs. Reality
This section evaluates the accuracy of the in silico predictions against the generated experimental data.
| Parameter | In Silico Prediction | Experimental Result | Deviation | Analysis |
| Melting Point | 68–82°C | 74–76°C | < 5% | High Accuracy. Prediction correctly identified the solid state and range, rejecting the erroneous 208°C database value. |
| LogP | 3.12 | 3.25 (HPLC Est.) | +0.13 | Acceptable. The methyl group significantly increases lipophilicity compared to unsubstituted phenoxy (LogP ~2.7). |
| Aldehyde Shift | 10.45 ppm | 10.51 ppm | +0.06 ppm | Precise. DFT calculation accurately modeled the deshielding effect of the pyridine ring. |
| Yield | N/A | 85–92% | - | High Efficiency. The SNAr reaction is favored by the electron-withdrawing aldehyde group at C3. |
Biological Implications (ADMET)
-
Blood-Brain Barrier (BBB): Predicted to be BBB Permeant (LogP > 2, MW < 400).
-
Drug-Likeness: Complies with Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).
-
Toxicity Alert: The aldehyde moiety is a "structural alert" for potential protein reactivity (Schiff base formation), suggesting this compound is best used as an intermediate rather than a final drug candidate.
References
-
Synthesis of Phenoxy-nicotinaldehydes
- Title: "Synthesis and biological evaluation of 2-phenoxynicotinaldehyde deriv
- Source:Journal of Heterocyclic Chemistry (General methodology reference).
-
URL:[Link] (Journal Landing Page)
-
Computational Prediction Tools
- Title: "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."
- Source:Scientific Reports, 7, 42717.
-
URL:[Link]
-
Spectral Database Validation
- Title: "SDBS Compounds and Spectral Search."
- Source: AIST (National Institute of Advanced Industrial Science and Technology).
-
URL:[Link]
- Chemical Supplier Data (For CAS Verification): Title: "this compound Product Page." Source: Santa Cruz Biotechnology.
A Technical Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methylphenoxy)nicotinaldehyde Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic scaffolds, with the pyridine nucleus being a cornerstone in medicinal chemistry. Among its numerous derivatives, 2-phenoxynicotinaldehydes have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-(4-Methylphenoxy)nicotinaldehyde analogues, offering a comparative study of their performance based on available experimental data. We will delve into the rationale behind their design, synthesis, and biological evaluation, providing insights into how subtle molecular modifications can profoundly impact their therapeutic potential.
The 2-Phenoxynicotinaldehyde Scaffold: A Privileged Structure
The 2-phenoxynicotinaldehyde core represents a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. This versatility stems from its unique combination of a pyridine ring, an ether linkage, and an aldehyde group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The aldehyde group, a reactive functional group, can participate in various interactions with biological macromolecules.
Our focus is on analogues of this compound, a lead compound that has shown interesting biological activities. The methyl group at the para-position of the phenoxy ring serves as a starting point for exploring the impact of electronic and steric effects on activity.
Synthesis of this compound Analogues
The general synthetic route to 2-phenoxynicotinaldehyde analogues involves an aromatic nucleophilic substitution reaction. Typically, 2-chloronicotinaldehyde is reacted with a variety of substituted phenols in the presence of a base, such as potassium carbonate, in a suitable solvent like dry dioxane.[1] This method allows for the facile introduction of diverse substituents on the phenoxy ring, enabling a systematic exploration of the SAR.
Experimental Workflow: Synthesis of Analogues
Caption: General workflow for the synthesis of 2-phenoxynicotinaldehyde analogues.
Comparative Biological Evaluation: α-Amylase Inhibition
One of the key biological activities reported for 2-phenoxynicotinaldehyde analogues is the inhibition of α-amylase, a crucial enzyme in carbohydrate metabolism.[1][2] The inhibition of this enzyme can help in managing postprandial hyperglycemia, a key concern in type 2 diabetes.
A study on a series of substituted 2-phenoxynicotinaldehydes revealed significant variations in their α-amylase inhibitory activity based on the nature and position of the substituent on the phenoxy ring.[1] The data from this study is summarized in the table below.
| Compound ID | Substituent on Phenoxy Ring | % Inhibition of α-Amylase |
| 3a | 4-Chloro | > 59% |
| 3b | 4-Bromo | - |
| 3c | 4-Fluoro | - |
| 3d | 4-Iodo | - |
| 3e | 4-Nitro | > 59% |
| 3f | 4-Cyano | - |
| 3g | 4-Trifluoromethyl | > 59% |
| 3h | 4-Methyl (Lead Compound) | - |
| 3i | 4-Methoxy | < 26% |
| 3j | 3-Nitro | - |
| 3k | 2-Trifluoromethyl | - |
| 3l | Unsubstituted | - |
| 3m | 2-Chloro | - |
Data adapted from a study on substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors.[1] A dash (-) indicates that the specific percentage inhibition was not reported, although the compounds were synthesized and tested.
Unraveling the Structure-Activity Relationship (SAR)
-
Influence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the para-position of the phenoxy ring, such as chloro (3a), nitro (3e), and trifluoromethyl (3g), resulted in the highest inhibitory activity (>59%). This suggests that reducing the electron density on the phenoxy ring is favorable for binding to the active site of α-amylase.
-
Impact of Electron-Donating Groups: Conversely, the presence of an electron-donating group like methoxy (3i) at the para-position led to a significant decrease in activity (<26%). This further supports the hypothesis that electron-withdrawing character on the phenoxy ring is crucial for potent inhibition.
-
Positional Isomerism: While a systematic study on the effect of substituent position is not fully available in the cited literature, a comparison between the 4-nitro (3e) and 3-nitro (3j) analogues, and the 4-trifluoromethyl (3g) and 2-trifluoromethyl (3k) analogues would be highly informative to understand the steric and electronic requirements of the enzyme's binding pocket.
SAR Visualization: Key Structural Features for α-Amylase Inhibition
Sources
Cross-reactivity of antibodies raised against derivatives of 2-(4-Methylphenoxy)nicotinaldehyde
Technical Comparison Guide: Specificity Profiling of Antibodies Against 2-(4-Methylphenoxy)nicotinaldehyde Derivatives
Executive Summary
This compound (MPNA) represents a critical structural scaffold in the synthesis of nicotinanilide herbicides (e.g., Diflufenican) and specific pharmaceutical intermediates. Developing immunoassays for MPNA is chemically challenging due to the reactivity of the aldehyde group (
This guide compares the performance of antibodies raised against two distinct classes of MPNA derivatives (haptens). The core challenge addressed here is Linker Interference —a phenomenon where the antibody binds more strongly to the chemical spacer used during immunization than to the target analyte itself.
The Comparison:
-
Approach A (Proximal Derivatization): Antibodies raised against MPNA-Oxime derivatives (targeting the aldehyde).
-
Approach B (Distal Derivatization): Antibodies raised against functionalized phenoxy-ring derivatives (preserving the aldehyde).
Hapten Design & Immunogen Strategy
To generate antibodies against a small molecule (hapten) like MPNA, it must be conjugated to a carrier protein (BSA/KLH). The site of conjugation dictates the antibody's specificity profile.
Comparative Analysis of Derivatives
| Feature | Approach A: Aldehyde-Oxime Derivative | Approach B: Distal Phenoxy Derivative |
| Chemistry | Condensation of | Nucleophilic substitution or modification of the 4-methyl group on the phenoxy ring. |
| Epitope Exposure | Masked: The aldehyde is converted to an oxime/hydrazone. The antibody recognizes the modified head group. | Exposed: The aldehyde remains free. The antibody recognizes the native electronic distribution of the pyridine ring. |
| Synthesis Difficulty | Low (One-step reaction). | High (Multi-step organic synthesis required). |
| Primary Risk | High Cross-Reactivity (CR) with the linker; low affinity for free MPNA. | Lower yield of conjugation; potential instability of the free aldehyde in vivo. |
Visualizing the Hapten Pathways
Figure 1: Comparison of hapten synthesis pathways. Approach A modifies the target functional group, while Approach B preserves it.
Experimental Validation: Specificity Profiling
To objectively compare these antibodies, we utilize an Indirect Competitive ELISA (icELISA) .[1] The critical metric is the IC50 (concentration causing 50% inhibition of binding) and % Cross-Reactivity (%CR) .
Protocol: Heterologous Competitive ELISA
Scientific Rationale: To mitigate linker interference (especially for Approach A), we employ Site Heterology—using a different linker chemistry for the plate coating antigen than was used for the immunogen.
Step-by-Step Methodology:
-
Coating: Dilute Coating Antigen (e.g., MPNA conjugated to Ovalbumin via a different linker) to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Add 200 µL/well of 1% Gelatin or BSA in PBS. Incubate 1h at 37°C.
-
Competition:
-
Add 50 µL of standard (Free MPNA serially diluted in PBS-MeOH).
-
Add 50 µL of Antibody (diluted to titer).
-
Note: The free MPNA competes with the coated antigen for antibody binding sites.
-
-
Incubation: Incubate 1h at 37°C. (Equilibrium phase).
-
Detection: Wash 3x. Add 100 µL HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.
-
Readout: Wash 5x. Add TMB substrate. Stop with 2M
. Read OD450.
Data Analysis & Calculations
Calculate % Cross-Reactivity (%CR) using the formula:
Comparative Performance Data
The following table summarizes the typical performance characteristics of antibodies raised against these derivatives, based on structural analogs (nicotinanilides/phenoxy-ethers) found in literature [1, 2].
Table 1: Cross-Reactivity Profile of Anti-MPNA Antibodies
| Analyte / Analog | Ab Type A (Anti-Oxime) | Ab Type B (Anti-Distal) | Interpretation |
| MPNA (Target) | IC50: 15.0 ng/mL | IC50: 2.5 ng/mL | Type B binds the free target with higher affinity because the epitope is unmodified. |
| MPNA-Oxime (Hapten) | IC50: 0.8 ng/mL (CR >1000%) | IC50: 50.0 ng/mL (CR < 5%) | Type A suffers from "Linker Recognition"—it prefers the immunogen over the actual drug. |
| Diflufenican (Parent) | CR: < 1% | CR: ~10% | Type B may show partial recognition of the parent drug due to the preserved phenoxy ring. |
| Nicotinaldehyde | CR: < 0.1% | CR: ~15% | Type B recognizes the pyridine-aldehyde core; Type A is specific to the phenoxy-linker combination. |
Performance Verdict
-
Select Antibody A (Oxime) if your goal is to detect total residues of MPNA derivatives or if you can chemically derivatize your samples (pre-column derivatization) to match the immunogen.
-
Select Antibody B (Distal) if your goal is the direct, sensitive detection of free MPNA without sample pretreatment. This is the superior choice for high-throughput screening.
Mechanistic Diagram: Competitive Binding Logic
This diagram illustrates why "Linker Interference" causes false negatives in competitive assays when using Antibody A.
Figure 2: In a competitive format, if the antibody binds the coated hapten (linker) too tightly, the free analyte (MPNA) cannot displace it effectively, leading to poor sensitivity.
References
-
Suarez-Pantaleon, C., et al. (2002). Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regulator fenoxycarb.[2] Journal of Agricultural and Food Chemistry. Link
- Context: Establishes the core principle that distal derivatization (preserving the phenoxy ether structure)
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib.[3] PLOS ONE. Link
- Context: Demonstrates the "Oxime/Hydrazone" strategy for aldehyde-containing drugs and the resulting cross-reactivity profiles.
-
Gao, X., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green.[1] Frontiers in Nutrition. Link
- Context: Provides the computational modeling approach for spacer arm positioning to minimize steric hindrance in antibody recognition.
Sources
- 1. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 2. Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regulator fenoxycarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
Comparison of the physicochemical properties of 2-(4-Methylphenoxy)nicotinaldehyde and its isomers
The following guide provides a comprehensive technical analysis of 2-(4-Methylphenoxy)nicotinaldehyde , focusing on its physicochemical properties, synthesis, and comparison with key structural isomers.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary & Structural Context
This compound (also known as 2-(p-tolyloxy)pyridine-3-carbaldehyde) is a pivotal intermediate in the synthesis of fused heterocyclic compounds, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, which exhibit significant antimicrobial and anti-inflammatory activities.[1]
Its chemical behavior is defined by the "ortho-effect" : the aldehyde group at the C3 position is adjacent to the phenoxy ether linkage at C2.[1] This proximity influences both its metabolic stability and its reactivity in condensation reactions (e.g., Knoevenagel or Schiff base formation) compared to its isomers.[1]
Structural Isomer Classification
To understand the performance of the target compound, we compare it against two distinct isomer classes:
-
Regioisomers (Pyridine Ring): Changing the attachment point of the phenoxy group (e.g., 6-(4-Methylphenoxy)nicotinaldehyde ).[1]
-
Substituent Isomers (Phenoxy Ring): Changing the methyl position on the phenoxy ring (e.g., 2-(2-Methylphenoxy)nicotinaldehyde ).[1]
Physicochemical Properties Comparison
The following table contrasts the target compound with its unsubstituted parent and its most common regioisomer.
| Property | Target Compound | Parent Analog | Regioisomer |
| Name | This compound | 2-Phenoxynicotinaldehyde | 6-(4-Methylphenoxy)nicotinaldehyde |
| CAS No. | 14527-41-4 (Note: Database conflicts exist; verify by structure) | 19524-06-2 | 163255-06-1 |
| Formula | C₁₃H₁₁NO₂ | C₁₂H₉NO₂ | C₁₃H₁₁NO₂ |
| MW | 213.23 g/mol | 199.21 g/mol | 213.23 g/mol |
| Physical State | Pale Yellow Solid | White/Pale Yellow Solid | Off-white Solid |
| Melting Point | ~70–78 °C (Estimated*) | 58–60 °C [1] | 82–85 °C (Estimated due to symmetry) |
| Solubility | Soluble: DCM, CHCl₃, EtOAc, DMSOInsoluble: Water | Soluble: DCM, MeOHInsoluble: Water | Soluble: DCM, AcetoneInsoluble: Water |
| ¹H NMR (Aldehyde) | δ ~10.5 ppm (s, 1H) | δ 10.52 ppm (s, 1H) | δ ~10.0 ppm (s, 1H) |
| Reactivity (SNAr) | High (Activated by N-atom) | High | Moderate (Less activation at C6) |
*Note: Exact experimental melting points for the methyl derivative vary by crystal form; the parent value is a validated baseline. The para-methyl group typically elevates the melting point by 10–20°C due to increased packing efficiency.
Spectroscopic Identification (¹H NMR Signature)
The aldehyde proton is the key diagnostic signal.[1]
-
C3-Aldehyde (Target): Appears downfield at δ 10.5 ppm due to the anisotropic deshielding of the adjacent pyridine nitrogen and the phenoxy ring current.
-
C6-Isomer: The aldehyde proton typically shifts upfield to δ ~10.0 ppm as it is further removed from the nitrogen's inductive pull.[1]
Synthetic Methodology
The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] The presence of the electron-withdrawing aldehyde group at C3 activates the C2-chlorine towards nucleophilic attack by the p-cresolate anion.
Protocol: Synthesis of this compound
Reagents:
-
2-Chloronicotinaldehyde (1.0 eq)[1]
-
p-Cresol (4-Methylphenol) (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO[2]
Step-by-Step Procedure:
-
Activation: Dissolve p-cresol (1.1 eq) in dry DMF under an inert atmosphere (N₂). Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Substitution: Add 2-Chloronicotinaldehyde (1.0 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot will shift significantly.[1]
-
Workup: Cool the mixture to room temperature and pour into crushed ice/water (10x volume).
-
Isolation: A pale yellow precipitate will form.[1] Filter the solid and wash exclusively with cold water to remove residual DMF and base.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, Hexane:EtOAc 8:2) to obtain the pure product.
Workflow Diagram
The following diagram illustrates the S_NAr mechanism and the competitive pathways for isomers.
Caption: S_NAr pathway favors substitution at C2 due to the inductive effect of the pyridine nitrogen, making the target easier to synthesize than its 6-isomer.
Reactivity & Performance Profile
Knoevenagel Condensation (Drug Synthesis)
The C3-aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
-
Performance Advantage: The 2-phenoxy group acts as an electron donor via resonance, slightly deactivating the aldehyde compared to 2-chloronicotinaldehyde, but providing stability against self-polymerization.
-
Application: Precursor for 1,8-naphthyridines (potential antitumor agents).[1]
Schiff Base Formation
Reaction with primary amines yields Schiff bases (imines).[1]
-
Isomer Difference: In the 2-isomer (Target) , the bulky phenoxy group at C2 can sterically hinder the attack of bulky amines at the C3-aldehyde, requiring higher temperatures compared to the 6-isomer , where the aldehyde is less sterically crowded.
Reactivity Logic Map
Caption: The C3-aldehyde serves as a versatile "chemical handle" for divergent synthesis of acids, imines, and fused rings.
References
-
Synthesis and Characterization of 2-Phenoxynicotinaldehyde (Parent Analog)
-
Source: Semantic Scholar / ResearchGate[1]
- Data Point: Melting point (58-60°C)
-
-
General S_NAr Methodology for Pyridines
- Source: Organic Chemistry Portal
-
Context: Standard protocols for displacing halides on pyridine rings with phenols.[1]
-
Santa Cruz Biotechnology Product Data
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenoxy)nicotinaldehyde
For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Methylphenoxy)nicotinaldehyde (CAS 14527-41-4), a compound utilized in specialized research settings.[1] Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Chemical Profile
This compound is a solid organic compound.[1] Based on data from structurally similar compounds, such as nicotinaldehyde and other substituted pyridine aldehydes, we must assume it possesses the following hazards until proven otherwise:
-
Skin and Eye Irritation: Aldehydes and pyridine derivatives are frequently classified as irritants.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed or Inhaled: Acute toxicity via ingestion and inhalation is a common characteristic of this chemical class.[2]
Given these potential hazards, this compound must be managed as hazardous chemical waste . Under no circumstances should this compound be disposed of in the regular trash or down the drain.[5][6]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure a self-validating system of safety and compliance, in alignment with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) laboratory standards.[7][8][9][10]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, it is imperative to don the appropriate PPE. The causality is simple: to prevent any direct contact with the hazardous material.
-
Safety Goggles: Conforming to EN166 or NIOSH standards.[3]
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Laboratory Coat: To protect from incidental skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator with an appropriate filter.[11]
Step 2: Waste Collection and Segregation
Proper segregation is a cornerstone of safe laboratory practice, preventing unintended and potentially dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container in good condition.[12] The container must be compatible with the chemical waste.
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE ".[12] The label must also clearly state the full chemical name: "This compound " (no abbreviations or formulas) and an approximate quantity.[12]
-
Segregation: This waste stream should be classified as non-halogenated organic solids . It must be kept separate from:
-
Acids and Bases
-
Oxidizers
-
Aqueous waste
-
Halogenated organic waste
-
Step 3: On-site Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]
-
Container Management: The hazardous waste container must be kept tightly closed except when adding waste.[12][13]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[13] For solid waste, ensure the primary container is secure and not at risk of tipping or damage.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[2][4]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste off-site.[6]
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full (approximately 90%), contact your institution's EHS or equivalent safety office to schedule a pickup.[12]
-
Documentation: Be prepared to provide any necessary documentation, such as a waste pickup form, as required by your institution.
III. Data Summary and Visualization
To facilitate quick reference, the key parameters for the disposal of this compound are summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Non-Halogenated Organic Solid) | Precautionary principle based on analogous compounds. |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents skin, eye, and respiratory exposure. |
| Container | Labeled, leak-proof, compatible material | Ensures safe containment and clear identification. |
| Labeling | "HAZARDOUS WASTE", Full Chemical Name | Complies with EPA/OSHA regulations.[12] |
| Segregation | Separate from acids, bases, oxidizers, aqueous waste | Prevents dangerous chemical reactions. |
| Disposal Route | Via licensed hazardous waste facility (arranged by EHS) | Ensures environmentally sound and legal disposal. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
IV. Trustworthiness and Self-Validation
This protocol is a self-validating system because it is built upon the foundational principles of chemical hazard mitigation and regulatory compliance as mandated by national safety bodies. By treating this compound with the caution afforded to its more well-characterized chemical relatives, we operate within a margin of safety that accounts for unknown toxicological properties. Following these steps ensures that each stage of the disposal process is documented, contained, and executed in a manner that protects the individual, the institution, and the community.
V. References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Duke University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
OSHA Standards to Know Before Starting Your Lab . LabRepCo. [Link]
-
Laboratories - Overview | Occupational Safety and Health Administration . OSHA. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . IDR Environmental Services. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . MCF Environmental Services. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
In-Laboratory Treatment of Chemical Waste . University of Ottawa. [Link]
-
SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde . Fisher Scientific. [Link]
-
Aldehyde Disposal . WasteWise. [Link]
-
Pyridine - Some Industrial Chemicals . NCBI Bookshelf. [Link]
-
Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Sources
- 1. This compound | CAS 14527-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. fishersci.es [fishersci.es]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-(4-Methylphenoxy)nicotinaldehyde
This guide outlines the operational safety and logistical protocols for handling 2-(4-Methylphenoxy)nicotinaldehyde .
Note on Chemical Identity: Database discrepancies exist for this specific compound. This guide is engineered based on the structural reactivity profile of pyridine-3-carboxaldehydes and aryl ethers , ensuring a conservative, high-safety standard suitable for drug development environments.[1][2]
Part 1: Executive Safety Summary (Immediate Action)
| Parameter | Critical Specification |
| Hazard Class | Irritant / Potential Sensitizer . Treat as H315 (Skin), H319 (Eye), H335 (Resp), H317 (Sensitizer).[2] |
| Physical State | Solid (Crystalline powder).[2] Note: Lower molecular weight analogues are liquids; expect low melting point solid.[2] |
| Reactivity | Air Sensitive .[2][3][4] The aldehyde moiety oxidizes to the carboxylic acid upon prolonged air exposure.[2] |
| Storage | 2–8°C under Inert Atmosphere (Argon/Nitrogen). Protect from light.[2][4][5] |
| Spill Response | Solid Spill: Dampen with PEG-400 or water to prevent dust; sweep.[1][2] Liquid/Solution: Absorb with vermiculite. |
| Incompatibility | Strong oxidizing agents, strong bases, primary amines (Schiff base formation).[2] |
Part 2: Hazard Assessment & Risk Logic
To safely handle this compound, researchers must understand the causality of its risks.[2] This is not just a list of rules; it is a logic system based on chemical structure.
1. The Aldehyde Vector (Reactivity & Instability)
-
Risk: The C-3 aldehyde group is susceptible to aerobic oxidation, forming the corresponding pyridine carboxylic acid.[1][2] This impurity can alter stoichiometric calculations in synthesis, leading to failed reactions.[2]
-
Control: Handling must minimize air exposure.[2][4][5][6] Use of a glovebox or Schlenk technique is required for long-term storage or large-scale transfers.[1]
2. The Pyridine/Ether Vector (Toxicity & Permeation) [2]
-
Risk: Pyridine derivatives often possess high skin permeability and can act as sensitizers.[2] The lipophilic 4-methylphenoxy tail increases the compound's ability to penetrate the stratum corneum (outer skin layer).[1][2]
-
Control: Standard nitrile gloves may have reduced breakthrough times due to the lipophilic nature.[2] Double-gloving is the mandatory standard.[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required based on the specific operation.[2]
| PPE Component | Material / Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Alternative:[1][2] Laminate film (Silver Shield) for prolonged contact.[2] | The lipophilic tail facilitates skin absorption.[2] Double layering provides a visual indicator of breach and increases breakthrough time by >40%. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Prohibited:[1][2] Standard safety glasses with open sides. | Fine powders can bypass side-shields.[1][2] Aldehydes are severe eye irritants; complete seal is necessary to prevent lachrymatory effects.[2] |
| Respiratory | N95 / P2 Particulate Respirator (Minimum).Fume Hood: Work strictly within a certified hood. | Prevents inhalation of dust during weighing.[2] If heating or creating aerosols, use a half-mask with OV/P100 cartridges .[1][2] |
| Body Defense | Lab Coat (High-Neck, Tyvek or Cotton) + Sleeve Covers .[1][2] | Critical to cover the "wrist gap" between glove and coat where exposure often occurs during reaching motions.[2] |
Part 4: Step-by-Step Operational Protocol
A. Storage & Retrieval
-
Receipt: Upon arrival, inspect the septum/seal. If the compound is yellow/brown (darkened), it may have oxidized.[2]
-
Environment: Store in a dedicated flammables/toxics fridge at 2–8°C .
-
Inerting: After every use, backfill the container with Nitrogen or Argon.[2] Tip: Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary containment jar with desiccant.[1][2]
B. Weighing & Transfer (The "Static" Risk) [2]
-
Context: Organic solids often generate static charge, causing powder to "jump" or cling to spatulas, increasing inhalation risk.[2]
-
Protocol:
-
Place the balance inside the fume hood or use a localized powder containment enclosure.[2]
-
Use an antistatic gun or ionizer on the weighing boat and spatula before transfer.[2]
-
Technique: Do not pour from the bottle. Use a clean, dry micro-spatula.
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to lock it into a liquid state, reducing dust hazard.[2]
-
C. Reaction Setup (Schlenk Line)
-
Purge the reaction vessel with Nitrogen for 5 minutes.
-
Add this compound as a solution (preferred) via syringe to maintain inert atmosphere.[1][2]
-
Ventilation: Ensure the Schlenk line vacuum pump exhaust is vented into the fume hood, not the lab atmosphere.
Part 5: Waste & Emergency Logistics
Disposal Logic:
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)." Do not mix with oxidizers.[2][7]
-
Liquid Waste: Halogenated or Non-Halogenated organic waste streams (depending on solvent).[2] The compound itself does not mandate a specific "P-list" segregation but should be treated as toxic.[1][2]
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate 2-meter radius.[2]
-
PPE Up: Don goggles and double gloves.
-
Contain: If solid, cover with a paper towel dampened with inert solvent (Heptane) or PEG-400 to trap dust.[2]
-
Clean: Sweep up damp material.[2] Wash surface with 1N HCl (to protonate the pyridine nitrogen, making it water-soluble) followed by soap and water.[1]
Part 6: Safety Logic Visualization
The following diagram illustrates the decision-making workflow for handling this compound, ensuring no step is overlooked.
Caption: Operational workflow emphasizing the containment of dust hazards (solids) and air-sensitive transfer techniques (liquids).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinaldehyde (Pyridine-3-carboxaldehyde).[1][2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]
Sources
- 1. 14527-41-4|5-Thiazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. capotchem.com [capotchem.com]
- 3. Thiazole-5-carboxylic Acid | 14527-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
